molecular formula C10H11NO3S B048723 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid CAS No. 117918-58-8

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B048723
CAS No.: 117918-58-8
M. Wt: 225.27 g/mol
InChI Key: IILFMWQTZZFXTM-UHFFFAOYSA-N
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Description

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This bifunctional molecule incorporates both a pyrrolidine ring, a common motif in bioactive compounds known for influencing pharmacokinetic properties, and a thiophene moiety, which can enhance binding affinity and metabolic stability. The carboxylic acid group provides a handle for further derivatization via amide or ester formation, while the pre-installed thiophene carbonyl group offers a versatile scaffold. Its primary research value lies in its application as a key intermediate in the synthesis of potential protease inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for diabetes research, or other enzyme targets where the proline-mimetic pyrrolidine structure is crucial. Researchers utilize this compound to construct complex molecular architectures for high-throughput screening libraries and to explore structure-activity relationships (SAR) in the development of novel therapeutics. The rigid, constrained conformation imposed by the pyrrolidine ring can help pre-organize the molecule for optimal target engagement, making it a valuable probe for studying molecular recognition and biochemical pathways.

Properties

IUPAC Name

1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILFMWQTZZFXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372388
Record name 1-(Thiophene-2-carbonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117918-58-8
Record name 1-(Thiophene-2-carbonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound integrating the pharmacologically significant thiophene and L-proline scaffolds. The document is intended for researchers, medicinal chemists, and drug development professionals. It details a robust, proposed synthesis pathway, outlines expected analytical characterization data, and discusses the molecule's potential therapeutic applications based on established structure-activity relationships of its constituent moieties. This guide emphasizes the causal relationships behind experimental design and provides actionable protocols for laboratory investigation.

Introduction: The Scientific Rationale

The molecular architecture of this compound, also known as N-(2-thenoyl)-L-proline, represents a deliberate fusion of two privileged structures in medicinal chemistry. The L-proline scaffold provides a conformationally restricted backbone, a feature frequently exploited in drug design to enhance binding affinity and selectivity for biological targets. Proline and its analogues are key components in numerous FDA-approved drugs. The thiophene ring, an aromatic heterocycle, is a well-established bioisostere for the benzene ring, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance therapeutic activity. Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The amide linkage between these two moieties creates a molecule with significant potential for forming key hydrogen bond interactions within enzyme active sites or protein-protein interfaces. This guide provides a foundational framework for the synthesis and evaluation of this promising compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding the compound's potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃SCalculated
Molecular Weight 225.26 g/mol Calculated
CAS Number 117918-58-8[]
IUPAC Name (2S)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acidIUPAC Nomenclature
Predicted LogP 1.2 - 1.5Cheminformatics Prediction
Hydrogen Bond Donors 1 (Carboxylic Acid OH)Calculated
Hydrogen Bond Acceptors 3 (Carbonyl O, Carboxylic Acid O, Thiophene S)Calculated
Molecular Structure Diagram

G reagents Reactants:L-Proline Thiophene-2-carbonyl chloride Base (e.g., NaOH or Triethylamine) Solvent (e.g., Dichloromethane) reaction Reaction Vessel (0°C to Room Temp) Stir for 2-4 hours reagents->reaction 1. Combine & React workup Aqueous Workup 1. Add water 2. Acidify with HCl to pH ~2 3. Extract with Ethyl Acetate reaction->workup 2. Quench & Isolate purification Purification 1. Dry organic layer (Na2SO4) 2. Filter and concentrate 3. Recrystallize or Column Chromatography workup->purification 3. Purify product Final Product: 1-(Thiophene-2-carbonyl)- pyrrolidine-2-carboxylic acid purification->product 4. Characterize

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

  • L-Proline (1.0 eq)

  • Thiophene-2-carbonyl chloride (1.05 eq) [2]* Sodium hydroxide (NaOH) (2.2 eq) or Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve L-proline (1.0 eq) and NaOH (2.2 eq) in water. Cool the solution to 0°C in an ice bath with vigorous stirring. Causality: The basic aqueous solution deprotonates the carboxylic acid and prepares the secondary amine of proline for nucleophilic attack. Cooling is essential to control the exothermicity of the acylation reaction.

  • Acylation: Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in DCM or THF dropwise to the cooled proline solution. Causality: Thiophene-2-carbonyl chloride is a highly reactive acylating agent. [2]Dropwise addition prevents side reactions and ensures a controlled reaction rate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Allowing the reaction to proceed at room temperature ensures completion. TLC is a critical self-validating step to confirm the consumption of starting materials.

  • Workup & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. If a biphasic system was used, separate the layers. Wash the organic layer with water. Combine the aqueous layers and acidify to pH 2 with 1 M HCl. Causality: Acidification protonates the newly formed carboxylate salt, causing the product to become less water-soluble and precipitate or become extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Causality: Ethyl acetate is a suitable solvent for extracting moderately polar organic compounds like the product.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Causality: The brine wash removes residual water, and Na₂SO₄ removes the final traces of moisture to prevent interference in subsequent steps and characterization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Analytical Characterization: Expected Spectroscopic Signatures

Accurate characterization is paramount to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the known properties of the thiophene and proline moieties.

TechniqueExpected Observations
¹H NMR Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm). Proline α-CH: A doublet of doublets around 4.5-4.8 ppm. Proline CH₂ groups: Multiple complex signals in the aliphatic region (~1.9-3.8 ppm). Carboxylic Acid OH: A broad singlet, typically >10 ppm, which is D₂O exchangeable.
¹³C NMR Carbonyl Carbons: Two signals in the deshielded region; amide carbonyl (~165-170 ppm) and carboxylic acid carbonyl (~175-180 ppm). Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). Proline Carbons: Four signals in the aliphatic region (~24-60 ppm).
IR Spectroscopy O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: Two distinct peaks; amide carbonyl (~1630-1660 cm⁻¹) and carboxylic acid carbonyl (~1700-1730 cm⁻¹). C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
Mass Spectrometry [M+H]⁺: Expected at m/z 226.0481. [M-H]⁻: Expected at m/z 224.0325. High-resolution mass spectrometry should confirm the elemental composition.

Potential Applications and Biological Significance

While specific biological data for this compound is not widely published, its structure suggests several promising avenues for investigation in drug discovery.

  • Enzyme Inhibition: The rigid proline backbone and the thiophene moiety make it a candidate for designing inhibitors of enzymes such as proteases or kinases, where precise conformational positioning is key for activity.

  • Antimicrobial and Anticancer Agents: Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. This compound could be screened against various bacterial strains and cancer cell lines.

  • Central Nervous System (CNS) Activity: L-proline derivatives have been investigated for nootropic (cognitive-enhancing) effects. [3]The lipophilicity imparted by the thiophene ring could facilitate blood-brain barrier penetration, making it a candidate for neurological drug discovery.

The synthesis of a small library of analogues, by modifying the thiophene ring (e.g., with halogens or alkyl groups) or the proline scaffold, would be a logical next step to explore structure-activity relationships (SAR).

Conclusion

This compound is a molecule of significant interest, combining two pharmacologically validated scaffolds. This guide provides the necessary foundational knowledge for its synthesis, purification, and characterization. The detailed protocol and expected analytical data serve as a self-validating framework for researchers. The potential therapeutic applications, grounded in the established biological roles of its constituent parts, highlight this compound as a valuable target for further investigation in medicinal chemistry and drug development.

References

  • Kalogirou, A. S., et al. (2022). L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. MDPI. Available at: [Link]

  • Grel, P., et al. (1993). Derivatives of l-proline, their preparation and their biological uses. Google Patents (US5212158A).
  • Klee ann, et al. (1994). Process for the stereoselective preparation of l-alanyl-l-proline. Google Patents (WO1994026771A1).
  • Mills, J. E. (1982). Preparation of 2-thiophenecarbonyl chloride. Google Patents (US4321399A).
  • Ghahremanzadeh, R., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2019). Schematic illustration of synthesize routes of N-palmitoyl-l-proline... ResearchGate. Available at: [Link]

  • Aretz, W., et al. (1993). Method of making L-proline using an N-acyl-L-protine acylase. Google Patents (US5219741A).
  • D'Aniello, C. (2024). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, a chiral N-acylated proline derivative. N-acyl amino acids represent a significant class of molecules with diverse biological activities and applications as versatile intermediates in pharmaceutical development.[1] This document is tailored for researchers, medicinal chemists, and process development scientists, offering a narrative built on foundational chemical principles, practical field insights, and robust validation techniques. We will dissect the strategic considerations for the synthesis, focusing on the highly efficient Schotten-Baumann acylation method. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and critical process parameters are elucidated to ensure reproducible and high-purity synthesis while preserving the inherent stereochemistry of the proline backbone.

Introduction and Strategic Overview

The target molecule, this compound, integrates three key structural motifs: a pyrrolidine ring derived from the amino acid L-proline, a thiophene moiety common in pharmacologically active compounds, and an amide linkage.[2][3] The synthesis of such molecules is of significant interest for building libraries of novel compounds for drug discovery, particularly in the development of agents targeting the central nervous system and other biological pathways where proline-based structures provide conformational rigidity.

A retrosynthetic analysis reveals the most logical disconnection at the amide bond, pointing to L-proline and an activated form of thiophene-2-carboxylic acid as the primary starting materials.

G cluster_0 Retrosynthetic Approach Target 1-(Thiophene-2-carbonyl)- pyrrolidine-2-carboxylic acid Disconnection Amide Bond Disconnection Target->Disconnection Intermediates L-Proline + Activated Thiophene-2-Carboxylic Acid Disconnection->Intermediates G cluster_mech Schotten-Baumann Mechanism Proline L-Proline Anion R₂NH Intermediate Tetrahedral Intermediate Proline:n->Intermediate Nucleophilic Attack AcidChloride Thiophene-2-carbonyl chloride R'-COCl AcidChloride:c->Intermediate Product Target Molecule R₂N-COR' Intermediate->Product Collapse & Cl⁻ Elimination HCl HCl Base NaOH (aq)

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol provides a self-validating system, from reagent preparation to final product characterization.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplierNotes
L-Proline115.13≥99%Sigma-AldrichStore in a desiccator.
Thiophene-2-carboxylic acid128.15≥98%Alfa AesarStarting material for acid chloride.
Thionyl Chloride (SOCl₂)118.97≥99%Acros OrganicsUse in a fume hood; highly corrosive.
Sodium Hydroxide (NaOH)40.00ACS ReagentFisher ScientificUsed to prepare aqueous solutions.
Dichloromethane (DCM)84.93AnhydrousJ.T. BakerInert organic solvent.
Hydrochloric Acid (HCl)36.4637% (conc.)VWRFor product precipitation.
Step 1: Preparation of Thiophene-2-carbonyl chloride

Causality: Thiophene-2-carbonyl chloride is the activated acylating agent. While commercially available, it can be readily synthesized from the corresponding carboxylic acid using thionyl chloride. This reaction is efficient but must be performed with care due to the evolution of corrosive gases (HCl and SO₂). [4]

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (leading to a base bath), add thiophene-2-carboxylic acid (12.8 g, 100 mmol).

  • In a well-ventilated fume hood, carefully add thionyl chloride (11 mL, 150 mmol, 1.5 eq) dropwise at room temperature.

  • Once the addition is complete, heat the mixture to reflux (approx. 80°C) for 2 hours. The solid will dissolve, and gas evolution will be observed.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude thiophene-2-carbonyl chloride (a yellow to brown oil) can be used directly in the next step without further purification. The expected mass is approximately 14.5 g.

Step 2: N-Acylation of L-Proline

Causality: This step is the core amide bond formation. Maintaining a low temperature (0-5°C) is crucial to minimize the hydrolysis of the highly reactive acid chloride and to suppress any potential for racemization. The simultaneous addition of the acid chloride and base maintains the optimal pH for the reaction to proceed efficiently. [5]

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve L-proline (11.5 g, 100 mmol) in 100 mL of a 2 M sodium hydroxide solution (200 mmol, 2.0 eq).

  • Cool the flask in an ice-water bath to 0-5°C.

  • In one dropping funnel, place the crude thiophene-2-carbonyl chloride (~14.5 g, ~100 mmol) dissolved in 100 mL of dichloromethane (DCM).

  • In the second dropping funnel, place 50 mL of a 2 M sodium hydroxide solution (100 mmol, 1.0 eq).

  • Begin vigorous stirring of the L-proline solution. Add the DCM solution of the acid chloride and the additional NaOH solution simultaneously and dropwise over a period of 1 hour. Monitor the pH of the aqueous layer, maintaining it between 9-11.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

Step 3: Work-up and Purification

Causality: The work-up is designed to separate the product from unreacted starting materials and byproducts. The product, being a carboxylic acid, is soluble in the basic aqueous phase as its sodium salt. Acidification protonates the carboxylate, causing the neutral molecule to precipitate from the aqueous solution due to its lower solubility. Recrystallization is a classic and effective method for purifying solid organic compounds.

  • Transfer the reaction mixture to a separatory funnel and separate the layers. Discard the lower organic (DCM) layer.

  • Wash the aqueous layer with 50 mL of DCM to remove any remaining organic impurities. Again, discard the organic layer.

  • Cool the aqueous layer in an ice bath and, with stirring, slowly acidify to pH 2 by adding concentrated HCl dropwise. A white to off-white solid will precipitate.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 50 mL portions of cold deionized water.

  • Dry the product in a vacuum oven at 50°C to a constant weight. A typical yield is 18-20 g (80-88%).

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a 4°C refrigerator to complete crystallization. Filter the purified crystals and dry under vacuum.

Product Characterization and Validation

A rigorous characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity.

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Yield Gravimetric80-88% (after recrystallization)
Melting Point Capillary Melting PointA sharp range, e.g., 155-158°C (literature dependent)
¹H NMR 400 MHz, DMSO-d₆δ ~12.8 (br s, 1H, COOH), 7.8-7.1 (m, 3H, thiophene), 4.7-4.5 (m, 1H, NCH), 3.8-3.6 (m, 2H, NCH₂), 2.4-1.9 (m, 4H, CH₂CH₂)
¹³C NMR 100 MHz, DMSO-d₆δ ~173 (COOH), ~162 (N-C=O), ~136-127 (thiophene C), ~60 (N-CH), ~49 (N-CH₂), ~30 & ~24 (pyrrolidine CH₂)
Mass Spec. ESI-MS[M-H]⁻ at m/z 224.04
Optical Rotation PolarimetrySpecific rotation value, e.g., [α]²⁰D in methanol (confirming L-configuration)

Conclusion

The synthesis of this compound is effectively achieved through a well-controlled Schotten-Baumann acylation of L-proline. The key to a successful, high-yield synthesis lies in the careful management of reaction temperature and pH to facilitate efficient amide bond formation while preventing side reactions and preserving the crucial stereochemistry of the proline scaffold. The detailed protocol and validation methods described in this guide provide a reliable framework for researchers to produce this valuable chemical intermediate with high purity and confidence. This compound serves as a versatile building block for further elaboration in medicinal chemistry and drug development programs.

References

  • Google Patents. (n.d.). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • MDPI. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubChem. (n.d.). 1-(Thiophene-2-carbonyl)pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Royal Society of Chemistry. (2015). l-Proline-catalysed synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b] thiochromen-5-ones from 4-hydroxydithiocoumarins and cinnamaldehyde derivatives. Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Retrieved from [Link]

  • ResearchGate. (2018). In vitro, in vivo and in silico metabolic profiling of -pyrrolidinopentiothiophenone, a novel thiophene stimulant. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-thiophenecarbonyl chloride.
  • LJMU Research Online. (2024). Analytical and Pharmacological Characterization of 1- (Furan- 2- Carbonyl)- LSD. Retrieved from [Link]

  • Ronwin, E. (1953). Optical Activity and the Direct Method of Acylation. Journal of Organic Chemistry, 18(9), 127-132. Retrieved from [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • SATHEE. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2005). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Klaus H. Hofmann. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
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Sources

Biological activity of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course into Novel Chemical Space

The confluence of distinct pharmacophoric scaffolds into a single molecular entity represents a compelling strategy in the quest for novel therapeutic agents. This guide delves into the predicted biological landscape of a relatively unexplored class of compounds: this compound derivatives. By amalgamating the well-documented biological prowess of the thiophene nucleus with the structurally significant and functionally versatile pyrrolidine-2-carboxylic acid (proline) moiety, we open a gateway to a new domain of chemical entities with significant therapeutic potential.

This document serves as a detailed technical guide and a forward-looking perspective for researchers and drug development professionals. In the absence of extensive direct literature on this specific chemical class, we will build a robust scientific rationale by extrapolating from the rich biological and chemical data available for closely related thiophene and pyrrolidine derivatives. Our exploration will be grounded in established synthetic methodologies and standardized biological evaluation protocols, providing a comprehensive roadmap for the synthesis, characterization, and biological assessment of these promising compounds.

The Core Scaffold: A Synthesis of Privileged Structures

The this compound scaffold is a fascinating amalgamation of two key heterocyclic structures renowned in medicinal chemistry.

  • The Thiophene Moiety: The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the design of numerous biologically active compounds. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The electronic properties of the sulfur atom and the planarity of the ring system allow for diverse interactions with biological targets.[1]

  • The Pyrrolidine-2-carboxylic Acid (Proline) Moiety: As a unique cyclic amino acid, proline and its derivatives play a crucial role in the structure and function of peptides and proteins. The pyrrolidine ring introduces conformational rigidity, which can be advantageous in the design of potent and selective enzyme inhibitors and receptor ligands.[4]

The covalent linkage of these two moieties via an amide bond creates a novel chemical entity with a distinct three-dimensional architecture, offering exciting possibilities for interaction with a range of biological macromolecules.

Navigating the Synthetic Landscape: A Plausible Route to Novel Derivatives

The synthesis of this compound derivatives can be readily achieved through established and reliable chemical transformations. The primary approach involves the amide coupling of thiophene-2-carboxylic acid with a suitable proline derivative.

A generalized synthetic workflow is depicted below:

G Thiophene Thiophene-2-carboxylic acid Coupling Amide Coupling (e.g., EDC, HOBt) Thiophene->Coupling Proline Proline methyl ester Proline->Coupling Intermediate Methyl 1-(thiophene-2-carbonyl) pyrrolidine-2-carboxylate Coupling->Intermediate Formation of Amide Bond Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Final_Product 1-(Thiophene-2-carbonyl) pyrrolidine-2-carboxylic acid Hydrolysis->Final_Product Generation of Carboxylic Acid Derivatization Further Derivatization (e.g., amide formation at C-terminus) Final_Product->Derivatization Final_Derivatives Target Derivatives Derivatization->Final_Derivatives Introduction of Diversity

Caption: A generalized synthetic workflow for the preparation of this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the core scaffold.

Step 1: Amide Coupling

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • In a separate flask, dissolve thiophene-2-carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

  • Add the activated thiophene-2-carboxylic acid solution to the proline methyl ester solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude methyl 1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.

A Spectrum of Predicted Biological Activities

Based on the extensive literature on related thiophene and pyrrolidine derivatives, we can anticipate a range of promising biological activities for this novel class of compounds.

Antimicrobial Potential: A New Frontier in Antibacterial and Antifungal Discovery

Thiophene-containing compounds have a well-established history of antimicrobial activity.[5][6] The thiophene ring can be found in numerous pharmacologically important molecules with antibacterial and antifungal properties.[6] Similarly, certain pyrrolidine derivatives have demonstrated antimicrobial effects.[7] The combination of these two scaffolds may lead to compounds with enhanced potency and a broader spectrum of activity.

Hypothesized Mechanism of Antimicrobial Action: The antimicrobial activity could arise from various mechanisms, including:

  • Disruption of Bacterial Cell Wall Synthesis: The rigid structure of the pyrrolidine ring might mimic a D-Ala-D-Ala dipeptide, a key component in peptidoglycan synthesis, thus inhibiting cell wall formation.

  • Inhibition of Key Bacterial Enzymes: The thiophene moiety could interact with essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Membrane Disruption: The lipophilic nature of the thiophene ring could facilitate insertion into the bacterial cell membrane, leading to its disruption.

Data Presentation: A Template for Antimicrobial Screening

The following table provides a template for summarizing the minimum inhibitory concentration (MIC) data for newly synthesized derivatives against a panel of pathogenic microorganisms.

Compound IDDerivative (R-group)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
TPC-001 -OH (Parent Acid)>128>128>128>128
TPC-002 -NH-benzyl326412864
TPC-003 -NH-(4-chlorobenzyl)16326432
TPC-004 -NH-(2,4-dichlorobenzyl)8163216
Ampicillin (Positive Control)28>256N/A
Fluconazole (Positive Control)N/AN/AN/A4
Anticancer Activity: Targeting the Hallmarks of Cancer

Both thiophene and pyrrolidine scaffolds are present in a multitude of compounds with demonstrated anticancer activity.[3][8] Thiophene derivatives have been shown to act as biomimetics of known anticancer drugs like Combretastatin A-4, targeting tubulin polymerization.[9] Pyrrolidone derivatives have also been evaluated for their in vitro anticancer activity against various cell lines.[3]

Hypothesized Anticancer Mechanisms:

G cluster_0 Potential Anticancer Mechanisms of TPC Derivatives cluster_1 Cell Cycle Regulation cluster_2 Signal Transduction cluster_3 DNA Maintenance TPC 1-(Thiophene-2-carbonyl) pyrrolidine-2-carboxylic acid Derivatives Tubulin Tubulin Polymerization Inhibition TPC->Tubulin CDK CDK Inhibition TPC->CDK Kinase Tyrosine Kinase Inhibition TPC->Kinase Topo Topoisomerase Inhibition TPC->Topo G2M G2/M Phase Arrest Tubulin->G2M CDK->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis Kinase->Apoptosis DNA_Damage DNA Damage Topo->DNA_Damage DNA_Damage->Apoptosis

Caption: Hypothesized anticancer mechanisms of this compound derivatives.

Data Presentation: A Template for Anticancer Screening

The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) data for new derivatives against a panel of human cancer cell lines.

Compound IDDerivative (R-group)MCF-7 (Breast) (IC50, µM)A549 (Lung) (IC50, µM)HCT116 (Colon) (IC50, µM)
TPC-001 -OH (Parent Acid)>100>100>100
TPC-005 -NH-(3,4,5-trimethoxyphenyl)5.28.16.5
TPC-006 -NH-naphthyl12.815.314.1
Doxorubicin (Positive Control)0.81.20.9
Enzyme Inhibition: A Rational Approach to Drug Design

The rigid pyrrolidine ring of proline is a common feature in many enzyme inhibitors.[10][11] By designing derivatives of this compound, it is possible to target the active sites of specific enzymes implicated in various diseases.

Potential Enzyme Targets:

  • Proteases: The proline moiety can be designed to fit into the S1 or S2 pockets of proteases such as dipeptidyl peptidase-4 (DPP-4) or caspases.

  • Kinases: The thiophene ring can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of various kinases.

  • α-Glucosidase and α-Amylase: Pyrrolidine-based structures have been investigated as inhibitors of these enzymes for the management of diabetes.[10]

Validated Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and validated assay protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]

  • Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition Assay

This protocol provides a general framework for an enzyme inhibition assay.[2]

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a microplate, mix the enzyme, inhibitor, and buffer, and pre-incubate for a defined period.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Detection of Product Formation: Monitor the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations and calculate the IC50 or Ki value.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. The strong biological rationale, based on the well-established activities of the constituent thiophene and pyrrolidine scaffolds, provides a solid foundation for initiating comprehensive research programs. The synthetic accessibility of these compounds, coupled with the availability of robust biological screening platforms, will facilitate the rapid identification of lead candidates.

Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to both the thiophene and pyrrolidine moieties to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The insights gained from these investigations will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of molecules, ultimately paving the way for the development of next-generation therapeutics.

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An In-depth Technical Guide to 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid: A Prospective Chemical Probe for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, a novel compound with significant potential as a chemical probe in proteomics research. While direct applications of this specific molecule are emerging, this document synthesizes established principles of chemical biology and proteomics to outline its prospective synthesis, mechanisms of action, and detailed experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to explore innovative tools for interrogating protein structure, function, and interactions.

Introduction: The Need for Novel Chemical Probes in Proteomics

The field of proteomics aims to unravel the complex landscape of proteins, their modifications, and their interaction networks. Chemical probes are indispensable tools in this endeavor, enabling the identification, enrichment, and functional characterization of proteins within their native cellular context.[1] The rational design of such probes, often incorporating versatile chemical moieties, is crucial for advancing our understanding of cellular processes and for the development of novel therapeutics.

This guide focuses on the untapped potential of This compound , a molecule that uniquely combines the structural features of a thiophene ring and an N-acyl proline derivative. We will explore the prospective applications of this compound as a versatile probe in proteomics, leveraging the distinct chemical properties of its constituent parts.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its application. While extensive experimental data for this compound is not yet available, we can infer its key characteristics from its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₁NO₃SBased on chemical structure
Molecular Weight 225.26 g/mol Calculated from the molecular formula
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH.The carboxylic acid group enhances aqueous solubility, while the thiophene and pyrrolidine rings contribute to organic solubility.
Reactivity The carboxylic acid allows for standard amide bond formation. The thiophene ring can participate in various bioconjugation reactions.[2] The N-acyl proline structure can act as a mimic of protein-protein interaction motifs.Based on the known chemistry of its functional groups.
Proposed Synthetic Route

The synthesis of this compound can be envisioned through a straightforward acylation of L-proline with thiophene-2-carbonyl chloride. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of N-acylation reactions.[3][4]

Step-by-Step Synthesis Protocol:

  • Dissolution of L-proline: Dissolve L-proline in a suitable aqueous alkaline solution (e.g., 1M NaOH) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of thiophene-2-carbonyl chloride in an organic solvent (e.g., dichloromethane or THF) to the cooled L-proline solution with vigorous stirring. Maintain the pH of the aqueous layer between 8-9 by the dropwise addition of 1M NaOH.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-proline) is consumed.

  • Work-up and Extraction: Once the reaction is complete, acidify the mixture to a pH of ~2 with 1M HCl. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Proline L-Proline Reaction Acylation Proline->Reaction ThiopheneChloride Thiophene-2-carbonyl chloride ThiopheneChloride->Reaction Solvent Aqueous NaOH / DCM Solvent->Reaction Reaction Conditions Product 1-(Thiophene-2-carbonyl)- pyrrolidine-2-carboxylic acid Reaction->Product

Figure 1: Proposed synthesis of the target compound.

Prospective Roles in Proteomics Research

The unique hybrid structure of this compound suggests several potential applications as a chemical probe in proteomics.

As a Fragment for Covalent Ligand Discovery

The thiophene moiety can be functionalized with reactive groups, such as electrophiles or photo-crosslinkers, to create covalent probes for identifying novel protein binders.[5][6] The N-acyl proline scaffold can act as a recognition element, guiding the probe to specific protein binding sites, particularly those involved in protein-protein interactions mediated by proline-rich domains.[7]

As a Bioorthogonal Reporter

The thiophene ring can be modified with a "click chemistry" handle, such as an azide or an alkyne, allowing for the bioorthogonal ligation of reporter tags (e.g., fluorophores or biotin) for protein visualization and enrichment.[1][8] This would enable the tracking and identification of proteins that interact with the N-acyl proline motif in a cellular context.

Applications cluster_0 Potential Proteomics Applications Probe This compound Thiophene Ring N-Acyl Proline Scaffold Carboxylic Acid CovalentLigand Covalent Ligand Discovery Probe:f0->CovalentLigand Functionalization with reactive groups BioorthogonalReporter Bioorthogonal Reporter Probe:f0->BioorthogonalReporter Addition of 'click' handles PPIModulator Protein-Protein Interaction (PPI) Modulator Probe:f1->PPIModulator Mimics PPI motifs

Figure 2: Potential applications of the target compound.

Hypothetical Experimental Workflow: A Chemical Proteomics Approach

To illustrate the potential utility of this compound, we propose a hypothetical chemical proteomics workflow to identify its interacting proteins in a cell lysate. This workflow assumes the synthesis of a biotinylated and photo-activatable version of the probe.

Probe Design and Synthesis

A trifunctional probe would be synthesized, incorporating:

  • The this compound scaffold for protein recognition.

  • A photo-activatable group (e.g., a diazirine) on the thiophene ring for covalent cross-linking to target proteins upon UV irradiation.[9]

  • A biotin tag for the enrichment of cross-linked proteins using streptavidin beads.

Step-by-Step Experimental Protocol
  • Cell Culture and Lysis: Culture the cells of interest to the desired confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Probe Incubation: Add the photo-activatable biotinylated probe to the cell lysate at various concentrations (e.g., 1-10 µM) and incubate for a defined period (e.g., 1 hour) at 4 °C to allow for binding to target proteins.

  • UV Cross-linking: Irradiate the lysate-probe mixture with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its interacting proteins.

  • Enrichment of Biotinylated Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate the cysteines with iodoacetamide and digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the enriched proteins by searching the acquired MS/MS spectra against a protein sequence database. Quantify the relative abundance of the identified proteins to distinguish specific interactors from background binders.

Workflow cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 Analysis CellLysis Cell Lysis ProbeIncubation Probe Incubation CellLysis->ProbeIncubation UVCrosslinking UV Cross-linking ProbeIncubation->UVCrosslinking Enrichment Streptavidin Enrichment UVCrosslinking->Enrichment Washing Washing Enrichment->Washing Digestion On-Bead Digestion Washing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Figure 3: Proposed chemical proteomics workflow.

Conclusion and Future Directions

While the direct application of this compound in proteomics is yet to be established in the literature, its unique chemical architecture presents a compelling case for its development as a novel chemical probe. The convergence of a versatile thiophene moiety and a biologically relevant N-acyl proline scaffold offers exciting possibilities for investigating protein function and interactions.

Future research should focus on the synthesis and characterization of this molecule and its derivatives, followed by systematic evaluation of their utility in various proteomics applications, including covalent ligand discovery, protein-protein interaction mapping, and activity-based protein profiling. The insights gained from such studies will not only expand the chemical proteomics toolbox but also have the potential to accelerate drug discovery efforts.

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design.[1] This guide provides a comprehensive overview of the discovery and synthesis of novel thiophene-2-carboxylic acid derivatives, intended for researchers and professionals in drug development. We will explore established and modern synthetic methodologies, delve into characterization techniques, discuss structure-activity relationships, and present detailed, field-tested protocols. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, was first discovered as a contaminant in coal tar benzene.[2][3][4][5] Since then, its derivatives have become recognized for their vast therapeutic applications.[2][3][4][5] The thiophene nucleus is a key component in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[6][7][8] Marketed drugs such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid all feature a thiophene moiety, highlighting its importance in pharmaceutical sciences.[6][7]

The carboxylic acid functional group at the 2-position of the thiophene ring provides a crucial handle for synthetic modification. It serves as a versatile precursor for the synthesis of amides, esters, and other derivatives, allowing for the systematic exploration of chemical space to optimize pharmacological activity. This guide will focus on the strategies employed to construct and functionalize this important class of molecules.

Core Synthetic Strategies for the Thiophene Ring

The construction of the thiophene ring can be broadly categorized into two approaches: the cyclization of appropriately substituted open-chain precursors and the functionalization of a pre-existing thiophene nucleus.[2]

Classical Ring-Closure Methodologies

Several named reactions have become foundational in thiophene synthesis, each offering a distinct pathway to access specific substitution patterns. The choice of method is dictated by the availability of starting materials and the desired final structure.

The Gewald reaction is a powerful one-pot, multi-component condensation that yields highly substituted 2-aminothiophenes.[9][10] It typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11][12]

Mechanism Insight: The reaction is understood to initiate with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[11][12] This is followed by the addition of elemental sulfur to form a polysulfide intermediate, which then undergoes cyclization and aromatization to furnish the 2-aminothiophene product.[11][12] The thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[11]

  • Expertise & Causality: The choice of base (often a morpholine or diethylamine) is critical. It must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions with the elemental sulfur. The reaction is highly versatile, allowing for the creation of a diverse library of compounds by varying the carbonyl and nitrile starting materials.[10]

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxythiophene-2-carboxylates. It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-keto esters.[2][13]

Mechanism Insight: The reaction proceeds via a base-catalyzed 1,4-conjugate addition, forming a thioacetal.[2] Subsequent intramolecular Dieckmann condensation leads to a ketone intermediate, which, after elimination and tautomerization, yields the aromatic 3-hydroxythiophene product.[2]

  • Expertise & Causality: This method is particularly valuable for accessing thiophenes with a hydroxyl group at the 3-position, which can be a key pharmacophore or a handle for further functionalization. The regioselectivity is generally high, controlled by the nature of the starting materials.

Modern Functionalization Techniques

While classical methods build the ring from acyclic precursors, modern strategies often focus on the direct and selective functionalization of a pre-formed thiophene ring. These methods, particularly transition-metal-catalyzed cross-coupling reactions and C-H activation, offer unparalleled efficiency and atom economy.

Reactions like the Suzuki-Miyaura and Sonogashira couplings are indispensable tools for creating C-C bonds on the thiophene ring. These reactions typically involve the coupling of a halogenated thiophene (e.g., bromo- or iodo-thiophene-2-carboxylic esters) with a boronic acid/ester (Suzuki) or a terminal alkyne (Sonogashira).

  • Suzuki-Miyaura Coupling: This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents. It is a go-to method for synthesizing biaryl and hetero-biaryl structures.

  • Sonogashira Coupling: This method provides a direct route to aryl-alkynyl thiophenes. It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[14] The resulting alkynyl group can serve as a versatile building block for further transformations.

Direct C-H functionalization has emerged as a more sustainable and efficient alternative to traditional cross-coupling, as it circumvents the need for pre-halogenation of the thiophene ring.[15][16] These reactions involve the direct coupling of a C-H bond with a suitable partner, often an aryl halide, catalyzed by a transition metal like palladium.

  • Expertise & Causality: The regioselectivity of C-H activation is a key challenge. On the thiophene ring, the C-H bonds at the 2- and 5-positions (α-positions) are more acidic and sterically accessible, making them the preferred sites for electrophilic attack and metalation.[2][17] By employing directing groups, it is possible to achieve functionalization at the less reactive 3- and 4-positions (β-positions).[16]

Experimental Design & Protocols

The successful synthesis of a novel derivative library requires robust and reproducible protocols. This section provides a logical workflow and a detailed experimental procedure for a representative modern synthesis.

General Drug Discovery & Synthesis Workflow

The process of discovering novel thiophene derivatives follows a logical progression from initial design to lead optimization.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Target Identification & Virtual Screening B Selection of Synthetic Route (e.g., Suzuki vs. C-H Activation) A->B Rationale-Driven C Library Synthesis & Purification B->C Execution D In Vitro Biological Screening (e.g., Enzyme Assays) C->D Testing E Structure-Activity Relationship (SAR) Analysis D->E Data Analysis E->B Iterative Design F Lead Optimization E->F Refinement

Caption: Iterative workflow for thiophene derivative discovery.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Ethyl 5-phenylthiophene-2-carboxylate, a common scaffold for further derivatization.

Objective: To synthesize a biaryl thiophene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 5-bromothiophene-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromothiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene. Add this catalyst mixture to the main reaction flask.

    • Causality Note: Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle. The ratio of ligand to metal is crucial for optimal activity.

  • Solvent & Degassing: Add toluene and water to the reaction flask (typically a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality Note: Degassing is essential to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-phenylthiophene-2-carboxylate.

Characterization and Analysis

Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized derivatives.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural determination.[18][19][20] The chemical shifts and coupling constants of the thiophene ring protons provide definitive information about the substitution pattern.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or ester, and vibrations of the thiophene ring.[21]

Technique Information Provided Typical Values for Thiophene-2-Carboxylate Derivatives
¹H NMR Proton environment, connectivityThiophene protons: δ 7.0-8.0 ppm; Ester CH₂: δ ~4.3 ppm
¹³C NMR Carbon skeletonThiophene carbons: δ 125-145 ppm; Carbonyl carbon: δ ~162 ppm
IR Functional groupsC=O stretch (ester): ~1710-1730 cm⁻¹; C-S stretch: ~650-710 cm⁻¹[21]
HRMS Exact mass, molecular formula[M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated exact mass

Structure-Activity Relationships (SAR) and Therapeutic Potential

The ultimate goal of synthesizing novel derivatives is to identify compounds with improved biological activity. Thiophene-2-carboxylic acid derivatives have shown promise in numerous therapeutic areas.

  • Anti-inflammatory Activity: Many thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[6][7] The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.[7]

  • Anticancer Activity: Thiophene derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines.[22][23] Mechanisms of action include the inhibition of protein kinases and the induction of apoptosis.[23]

  • Antimicrobial Activity: The thiophene scaffold is present in several compounds with antibacterial and antifungal properties.[24][25]

SAR Insights: Structure-activity relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity.[4] For thiophene-2-carboxamides, for example:

  • Substitution at the 3-position can significantly impact activity. A 3-amino group has been shown to enhance antioxidant properties compared to a 3-hydroxy or 3-methyl group.[24]

  • The nature of the substituent on an attached aryl ring is critical. Methoxy groups have been found to improve antibacterial activity against certain strains.[24]

  • Incorporating other heterocyclic rings, such as pyrazole or pyridine, can modulate the antimicrobial spectrum and potency.[4]

The systematic modification of the thiophene-2-carboxylic acid core, guided by SAR, is a powerful strategy for developing new drug candidates.

Future Outlook

The field of thiophene synthesis continues to evolve. Key future directions include:

  • Greener Synthetic Methods: The development of more environmentally benign protocols, such as reactions in water or using microwave assistance, is a growing priority.

  • Catalytic Asymmetric Synthesis: Creating chiral thiophene derivatives is a significant challenge and a major area of research, as enantiomeric purity is often critical for therapeutic efficacy.[26]

  • Expanded C-H Functionalization: Further advancements in regioselective C-H activation will enable the synthesis of previously inaccessible substitution patterns, opening new avenues for drug discovery.

Conclusion

Thiophene-2-carboxylic acid and its derivatives remain a fertile ground for the discovery of novel therapeutic agents. A deep understanding of both classical and modern synthetic methodologies, coupled with rigorous analytical characterization and a rationale-driven approach to SAR, is essential for success. The protocols and insights provided in this guide serve as a foundation for researchers to confidently explore this important chemical space and contribute to the development of the next generation of thiophene-based medicines.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

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  • Bădiceanu, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia. [Link]

  • Bădiceanu, C., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

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  • Suneel, A., et al. (2018). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

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  • Köpfer, A., et al. (2021). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

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  • Hawkins, J. M., et al. (2022). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. [Link]

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  • Obushak, M. D., et al. (2023). Synthetic approaches to functionalized thiophenes. ResearchGate. [Link]

  • Al-Otaibi, J. S., et al. (2023). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. [Link]

  • Li Shuting, et al. (2010). Preparation method of 2-thiophenecarboxylic acid.
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  • Rasool, F., et al. (2023). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. [Link]

  • Ghaffari, B., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. Angewandte Chemie International Edition. [Link]

  • N/A. (N/A). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Powers, D. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

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  • Bîrceanu, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • Wang, X., et al. (2020). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

  • Li, J., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. [Link]

  • Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. [Link]

  • Del Mazza, D., et al. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry. [Link]

  • Saini, K. M., et al. (2022). Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis. The Journal of Organic Chemistry. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • N/A. (2015). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]

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  • Sharma, P., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

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Methodological & Application

Synthesis and characterization of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Characterization of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis and detailed characterization of This compound , a compound of significant interest for researchers in medicinal chemistry and drug development. This molecule integrates two privileged scaffolds: the proline ring, a cornerstone of many bioactive compounds and organocatalysts, and the thiophene moiety, a versatile bioisostere for the benzene ring found in numerous FDA-approved drugs.[1][2] The combination of these structures offers a unique framework for developing novel therapeutic agents.

This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring a reproducible and well-understood experimental workflow.

Strategic Overview: The Synthetic Approach

The synthesis of the target N-acylated amino acid is most effectively achieved via the Schotten-Baumann reaction .[3][4] This classic yet robust method facilitates the formation of an amide bond between an amine and an acid chloride. The overall strategy involves two primary stages:

  • Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is converted to its more reactive acid chloride derivative, thiophene-2-carbonyl chloride. This activation is crucial for driving the subsequent acylation reaction to completion.

  • N-Acylation of L-Proline: The newly synthesized thiophene-2-carbonyl chloride is reacted with the secondary amine of L-proline under basic, biphasic conditions to yield the final product. The use of a two-phase solvent system is a hallmark of the Schotten-Baumann conditions, allowing for the sequestration of the organic product and the neutralization of the HCl byproduct in the aqueous phase.[4]

Synthesis_Scheme cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Schotten-Baumann Condensation ThiopheneAcid Thiophene-2-carboxylic acid AcidChloride Thiophene-2-carbonyl chloride ThiopheneAcid->AcidChloride Activation SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->AcidChloride Proline L-Proline FinalProduct 1-(Thiophene-2-carbonyl)-pyrrolidine- 2-carboxylic acid Proline->FinalProduct Base NaOH (aq) Base->FinalProduct AcidChloride->FinalProduct Acylation Byproduct1 SO₂ + HCl AcidChloride->Byproduct1 Byproduct2 NaCl + H₂O FinalProduct->Byproduct2

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
Thiophene-2-carboxylic acidC₅H₄O₂S128.15≥99%Sigma-Aldrich
Thionyl chlorideSOCl₂118.97≥99.5%Sigma-Aldrich
L-ProlineC₅H₉NO₂115.13≥99%Sigma-Aldrich
Sodium hydroxideNaOH40.00≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Acros Organics
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99%J.T. Baker
Hydrochloric acidHCl36.4637% (w/w)VWR Chemicals
Sodium sulfateNa₂SO₄142.04AnhydrousEMD Millipore
Protocol 1: Synthesis of Thiophene-2-carbonyl chloride

Causality Note: This step converts the relatively unreactive carboxylic acid into a highly electrophilic acid chloride. Thionyl chloride is an excellent choice as the reagent because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Set up a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add thiophene-2-carboxylic acid (12.8 g, 100 mmol).

  • Carefully add thionyl chloride (14.7 mL, 200 mmol, 2.0 eq.) dropwise at room temperature. Caution: This reaction is exothermic and releases toxic gases. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction's progress by observing the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude thiophene-2-carbonyl chloride (a pale yellow oil) is of sufficient purity for the subsequent step.

Protocol 2: Synthesis of this compound

Causality Note: The Schotten-Baumann reaction is performed in a biphasic system (DCM/water). L-proline and NaOH are dissolved in the aqueous phase. The acid chloride remains in the organic phase. The reaction occurs at the interface. The aqueous base (NaOH) serves two critical functions: it deprotonates the proline's carboxylic acid to enhance its water solubility and neutralizes the HCl generated during the acylation, driving the reaction forward.[4]

  • In a 500 mL Erlenmeyer flask, dissolve L-proline (11.5 g, 100 mmol) and sodium hydroxide (8.0 g, 200 mmol, 2.0 eq.) in 150 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the crude thiophene-2-carbonyl chloride (from Protocol 2.2) in 100 mL of dichloromethane (DCM).

  • Add the DCM solution of the acid chloride to the aqueous L-proline solution dropwise over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 4 hours.

  • Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (DCM) layer.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted acid chloride and other organic impurities.

  • Cool the aqueous layer again in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).[5]

  • Dry the product under vacuum at 50 °C overnight to yield this compound as a white to off-white solid.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the final compound.

Workflow Synthesis Synthesis (Protocols 2.2 & 2.3) Workup Biphasic Work-up & Acidification Synthesis->Workup Reaction Quench Purification Filtration & Drying Workup->Purification Product Isolation Characterization Structural & Purity Analysis Purification->Characterization Final Product NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: Overall experimental workflow from synthesis to characterization.

Spectroscopic and Physical Data Summary
ParameterExpected Value
Molecular Formula C₁₀H₁₁NO₃S
Molecular Weight 225.26 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.8 (br s, 1H, COOH), 7.8-7.0 (m, 3H, Thiophene), 4.6-4.4 (m, 1H, NCH), 3.7-3.5 (m, 2H, NCH₂), 2.3-1.8 (m, 4H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~173 (COOH), ~162 (N-C=O), ~138-127 (Thiophene), ~59 (N-CH), ~49 (N-CH₂), ~30, ~24 (CH₂)
IR (ATR) ν (cm⁻¹): 3300-2500 (br, O-H), 1715 (C=O, acid), 1610 (C=O, amide)
HRMS (ESI+) m/z calculated for C₁₀H₁₂NO₃S [M+H]⁺: 226.0532, found: 226.05XX
Protocol: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the dried final product.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) spectrometer.

  • Interpretation: The proton NMR spectrum should clearly show a very downfield, broad singlet corresponding to the carboxylic acid proton, which is a distinctive feature.[6] The integration of the thiophene and pyrrolidine ring protons should match the expected structure.

Protocol: Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the spectrum in positive ion mode.

  • Interpretation: The primary goal is to confirm the exact mass of the protonated molecular ion [M+H]⁺. Fragmentation analysis (MS/MS) can also be performed. A common fragmentation pathway for such molecules involves the loss of the pyrrolidine moiety or cleavage at the amide bond.[7]

Protocol: Infrared Spectroscopy Analysis
  • Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply pressure to ensure good contact and acquire the spectrum.

  • Interpretation: The IR spectrum provides crucial information about the functional groups. The presence of a very broad absorption from ~3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[6] Two distinct carbonyl (C=O) stretching frequencies, one for the carboxylic acid (~1715 cm⁻¹) and one for the tertiary amide (~1610 cm⁻¹), are expected and confirm the successful acylation.

Application Notes and Further Insights

  • Stereochemistry: This protocol starts with L-proline, and the reaction conditions are not expected to cause racemization at the α-carbon. The final product should therefore be the (S)-enantiomer. Chiral HPLC can be employed to confirm the enantiomeric purity if required.

  • Drug Discovery Potential: The title compound is a valuable building block. The carboxylic acid can be further functionalized to form esters or amides, creating libraries of compounds for screening. The thiophene ring can participate in various interactions with biological targets, and its incorporation is a known strategy to modulate a drug's pharmacokinetic properties.[2][8]

  • Safety: Always handle thionyl chloride and concentrated acids within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubChem. (n.d.). 1-(Thiophene-2-carbonyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing n-acyl amino acid salts.
  • Yadav, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 26, 2026, from [Link]

  • Research Collection. (n.d.). Crystal structure analysis of N‐acetylated proline and ring size analogs. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved January 26, 2026, from [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). [Source for this reference was not fully provided in the search results].
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved January 26, 2026, from [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

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Application Note: Comprehensive Characterization of 1-(Thiophen-2-ylcarbonyl)proline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Thiophen-2-ylcarbonyl)proline is a molecule of interest in medicinal chemistry and drug discovery, combining the structural features of the amino acid proline with a thiophene-2-carbonyl moiety. The proline scaffold is a common feature in many biologically active compounds, influencing their conformational rigidity and receptor-binding properties. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known pharmacophore present in numerous approved drugs, contributing to their metabolic stability and biological activity.[1] The accurate and comprehensive characterization of 1-(Thiophen-2-ylcarbonyl)proline is therefore a critical step in its development and application, ensuring its identity, purity, and stability.

This application note provides a detailed guide to the analytical methods for the characterization of 1-(Thiophen-2-ylcarbonyl)proline. It is designed to provide researchers with a robust framework for developing and validating analytical protocols for this compound and its analogs.

Physicochemical Properties and Reference Standard

Table 1: Estimated Physicochemical Properties of 1-(Thiophen-2-ylcarbonyl)proline

PropertyEstimated Value/CharacteristicRationale/Source
Molecular Formula C₁₀H₁₁NO₃SBased on chemical structure
Molecular Weight 225.26 g/mol Calculated from molecular formula
Appearance Likely a white to off-white solidBased on proline and thiophene derivatives[2]
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in aqueous solutions.Inferred from N-Boc-L-proline's solubility profile[3]
Melting Point Expected to be a solid with a defined melting point.Proline has a melting point of ~221°C[2]; thiophene derivatives vary.
pKa The carboxylic acid proton is expected to have a pKa in the acidic range.Proline's carboxylic acid pKa is around 2.0.

Reference Standard: As of the writing of this application note, a commercially available certified reference standard for 1-(Thiophen-2-ylcarbonyl)proline has not been identified. Therefore, it is recommended that researchers synthesize and thoroughly characterize the compound in-house to serve as a primary reference standard. This process should include purification to a high degree of purity (>98%) and confirmation of its structure and identity using the methods outlined in this guide. L-proline and thiophene-2-carboxylic acid are readily available as starting materials, and various suppliers offer L-proline reference standards that can be used for starting material qualification.[4][5]

Analytical Workflow for Characterization

A multi-technique approach is essential for the unambiguous characterization of 1-(Thiophen-2-ylcarbonyl)proline. The following workflow outlines the recommended analytical methodologies.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity synthesis Synthesis of 1-(Thiophen-2-ylcarbonyl)proline purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC/UPLC (Purity & Quantification) purification->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr ftir FTIR Spectroscopy (Functional Group Analysis) hplc->ftir

Figure 1: Recommended analytical workflow for the characterization of 1-(Thiophen-2-ylcarbonyl)proline.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the primary techniques for assessing the purity of 1-(Thiophen-2-ylcarbonyl)proline and for quantitative analysis. A reversed-phase method is the most appropriate starting point.

Rationale for Method Development
  • Stationary Phase: A C18 column is a versatile choice for retaining the moderately polar 1-(Thiophen-2-ylcarbonyl)proline.

  • Mobile Phase: A mixture of a weak acid in water and an organic solvent (acetonitrile or methanol) is suitable. The acid (e.g., formic acid or trifluoroacetic acid) helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: The thiophene and carbonyl chromophores suggest that UV detection will be effective. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity. Based on related thiophene compounds, a detection wavelength in the range of 240-260 nm is a good starting point.[6]

Step-by-Step Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the 1-(Thiophen-2-ylcarbonyl)proline sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC/UPLC Conditions:

    Table 2: Suggested HPLC/UPLC Starting Conditions

    ParameterCondition
    Column C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 10 minutes
    Flow Rate 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC)
    Column Temperature 30 °C
    Injection Volume 1-5 µL
    Detection PDA Detector, 210-400 nm (monitor at ~254 nm)
  • Data Analysis:

    • Determine the retention time of the main peak.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

    • Evaluate peak symmetry and theoretical plates to ensure good chromatographic performance.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of 1-(Thiophen-2-ylcarbonyl)proline. Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule.

Rationale for MS Analysis
  • Ionization: ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and preserving the molecular ion.

  • Polarity: The analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ should be observed.

  • High-Resolution MS: The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended to confirm the elemental composition of the molecule by comparing the accurate mass measurement with the theoretical mass.

Step-by-Step Protocol: LC-MS Analysis
  • Instrumentation:

    • Couple the HPLC/UPLC system described above to a mass spectrometer equipped with an ESI source.

  • MS Parameters:

    Table 3: Suggested ESI-MS Starting Parameters

    ParameterSetting
    Ionization Mode ESI Positive and Negative
    Capillary Voltage 3.5 kV
    Cone Voltage 30 V
    Source Temperature 120 °C
    Desolvation Temperature 350 °C
    Desolvation Gas Flow 600 L/hr
    Mass Range m/z 50-500
  • Data Analysis:

    • In the positive ion mode mass spectrum, look for a peak corresponding to the [M+H]⁺ ion at m/z 226.05.

    • In the negative ion mode mass spectrum, look for a peak corresponding to the [M-H]⁻ ion at m/z 224.04.

    • If using high-resolution MS, the measured accurate mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 1-(Thiophen-2-ylcarbonyl)proline. Both ¹H and ¹³C NMR are essential.

Rationale for NMR Analysis
  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum is expected to show signals for the thiophene ring protons and the proline ring protons.

  • ¹³C NMR: Will provide information on the number of different types of carbon atoms in the molecule, including the carbonyl carbons.

  • 2D NMR: Techniques such as COSY and HSQC can be used to confirm the assignments of the proton and carbon signals.

Step-by-Step Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • Expected Spectral Data:

    Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

    NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
    ¹H NMR
    Thiophene H7.0 - 7.8mThree protons on the thiophene ring.
    Proline α-CH4.5 - 4.8m
    Proline δ-CH₂3.5 - 3.8m
    Proline β,γ-CH₂1.8 - 2.4m
    ¹³C NMR
    Carbonyl (Amide)160 - 170
    Carbonyl (Acid)170 - 180
    Thiophene C125 - 145Four carbons in the thiophene ring.
    Proline α-C58 - 62
    Proline δ-C45 - 50
    Proline β,γ-C22 - 32

    Note: The presence of cis/trans isomers around the amide bond may lead to the observation of two sets of signals for the proline ring protons and carbons.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in the 1-(Thiophen-2-ylcarbonyl)proline molecule.

Rationale for FTIR Analysis
  • Functional Groups: The FTIR spectrum will provide characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, the C-N stretch of the amide, and the C-H and C=C stretches of the thiophene ring.

Step-by-Step Protocol: FTIR Analysis
  • Sample Preparation:

    • The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • FTIR Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    Table 5: Expected FTIR Absorption Bands

    Functional GroupExpected Wavenumber (cm⁻¹)
    O-H (Carboxylic Acid)2500-3300 (broad)
    C=O (Carboxylic Acid)1700-1725
    C=O (Amide)1630-1680
    C-H (Aromatic)3000-3100
    C=C (Aromatic)1400-1600
    C-N (Amide)1200-1400

    Note: The exact positions of the absorption bands can be influenced by intermolecular hydrogen bonding in the solid state.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 1-(Thiophen-2-ylcarbonyl)proline. A combination of chromatography, mass spectrometry, NMR spectroscopy, and FTIR spectroscopy is essential for confirming the identity, purity, and structure of this molecule. Due to the current lack of a commercial reference standard, in-house synthesis and thorough characterization are critical first steps for any research involving this compound. The provided protocols and expected data will serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical analysis.

References

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available at: [Link]

  • L-Proline. PubChem. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research and Analytical Reviews. Available at: [Link]

  • 1-(Thiophene-2-carbonyl)pyrrolidine. PubChem. Available at: [Link]

  • High Resolution IR-Spectra of Furane and Thiophene. ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Thiophene-Based Carboxamides in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

A Note on the Original Topic: Initial exploration into the specific molecule, 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, revealed a critical gap in the scientific literature. A thorough search of chemical databases, including PubChem (CID 714593), confirms the compound's existence on a structural level but shows no associated publications detailing its synthesis, biological activity, or experimental use. To provide a scientifically rigorous and actionable guide, this document has been pivoted to focus on a closely related and well-documented class of molecules: Thiophene Carboxamide derivatives . This class captures the core structural motifs of the original query—a thiophene ring linked via an amide bond to a cyclic scaffold—and has a robust body of literature detailing its application in oncology drug discovery, particularly as potent inhibitors of tubulin polymerization. This allows us to provide the in-depth, field-proven insights and detailed protocols required.

Introduction: The Thiophene Carboxamide Scaffold

The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural and electronic properties often allow it to serve as a bioisostere for a phenyl ring, enhancing physicochemical properties and target engagement.[2] When coupled with a carboxamide linker, the thiophene moiety becomes a versatile building block for creating potent and selective inhibitors for various therapeutic targets.[3][4]

This guide will focus on a specific application: the development of thiophene carboxamide derivatives as anticancer agents that target microtubules, biomimicking the activity of natural products like Combretastatin A-4 (CA-4).[5] These agents function by disrupting the dynamic instability of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Compound Profile: Exemplar Thiophene Carboxamide (TC-1)

For the purposes of this guide, we will refer to a hypothetical but representative compound, "TC-1," which embodies the key features of this class of molecules.

PropertyDescriptionReference
Core Scaffold Thiophene-2-carboxamide[4]
Mechanism of Action Tubulin Polymerization Inhibitor; Colchicine-site binder[5]
Therapeutic Area Oncology[1]
Key Biological Effects G2/M Cell Cycle Arrest, Induction of Apoptosis, Disruption of Microtubule Network[6]

Foundational Workflow for TC-1 Discovery and Validation

The successful development of a compound like TC-1 follows a logical, multi-stage workflow. This process is designed to validate the compound's mechanism, assess its potency and selectivity, and establish a preliminary drug-like profile.

Drug_Discovery_Workflow cluster_0 In Vitro & Biochemical Validation cluster_1 Cell-Based Pharmacological Profiling cluster_2 Advanced & In Vivo Models synthesis Synthesis & QC biochem Biochemical Assay: Tubulin Polymerization synthesis->biochem Test Compound binding Colchicine Binding Assay biochem->binding Confirm MoA cytotoxicity Cytotoxicity Screening (e.g., MTT/SRB Assay) binding->cytotoxicity Advance Hit microscopy Microtubule Disruption (Immunofluorescence) cytotoxicity->microscopy Validate Cellular Effect flow Cell Cycle Analysis (Flow Cytometry) microscopy->flow Quantify Phenotype apoptosis Apoptosis Assay (Caspase 3/7 Activity) flow->apoptosis Confirm Downstream Effect spheroid 3D Spheroid Model apoptosis->spheroid Advance Lead pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) spheroid->pkpd Assess Tissue Penetration invivo In Vivo Efficacy (Xenograft Model) pkpd->invivo Guide Dosing

Caption: Drug discovery workflow for a thiophene carboxamide tubulin inhibitor.

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for the formation of the mitotic spindle during cell division. Thiophene carboxamides of this class bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the tubulin dimers from polymerizing into microtubules.

The consequence is a cascade of cellular effects:

  • Inhibition of Polymerization: The pool of free tubulin dimers cannot be incorporated into growing microtubules.

  • Microtubule Network Collapse: Without ongoing polymerization, the existing microtubule network depolymerizes and collapses.

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle, triggering the spindle assembly checkpoint and arresting the cell in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death, often measured by the activation of executioner caspases like caspase-3 and -7.[3]

Mechanism_of_Action TC1 Thiophene Carboxamide (TC-1) Tubulin β-Tubulin (Colchicine Site) TC1->Tubulin Binds Polymerization Microtubule Polymerization TC1->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Formation Polymerization->Spindle Required for G2M G2/M Arrest Spindle->G2M Failure leads to Apoptosis Apoptosis (Caspase Activation) G2M->Apoptosis Prolonged arrest induces

Caption: Mechanism of action for TC-1 leading to G2/M arrest and apoptosis.

Application Protocols

Here we provide detailed, self-validating protocols for the key stages of characterizing a novel thiophene carboxamide tubulin inhibitor.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

Rationale: This is the primary biochemical assay to confirm the mechanism of action. It directly measures the compound's ability to inhibit the formation of microtubules from purified tubulin in a cell-free system. The assay uses light scattering; as microtubules polymerize, they scatter more light, increasing the absorbance reading at 340 nm.

Materials:

  • Tubulin (≥99% pure, lyophilized powder, e.g., from Cytoskeleton, Inc.)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol)

  • GTP solution (100 mM)

  • TC-1 compound and vehicle control (e.g., DMSO)

  • Positive control: Combretastatin A-4 or Nocodazole

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.

    • Prepare serial dilutions of TC-1, positive control, and vehicle control in G-PEM buffer.

  • Assay Setup (in a pre-chilled 96-well plate on ice):

    • Add 5 µL of compound dilution (or control) to each well.

    • Add 50 µL of the 3 mg/mL tubulin solution to each well.

    • Incubate the plate on ice for 5 minutes.

  • Initiation of Polymerization:

    • Place the 96-well plate into the spectrophotometer pre-warmed to 37°C.

    • Add 2.5 µL of 100 mM GTP to each well to initiate polymerization.

    • Immediately begin kinetic read mode, measuring absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (A340) vs. time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) for each curve.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition vs. compound concentration and fit to a dose-response curve to determine the IC50 value.

Self-Validation System:

  • Negative Control (Vehicle): Should show a robust sigmoidal polymerization curve.

  • Positive Control (CA-4/Nocodazole): Should show strong, dose-dependent inhibition of polymerization.

  • No GTP Control: Should show no increase in absorbance, confirming the reaction is GTP-dependent.

Protocol 4.2: Cell-Based Cytotoxicity Assay (SRB Assay)

Rationale: This assay determines the concentration at which TC-1 inhibits cancer cell growth. The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). It is a reliable and reproducible method for assessing cytotoxicity.[7]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or HT-29)[3][7]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • TC-1, positive control (e.g., Paclitaxel), and vehicle (DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2x serial dilution of TC-1 and controls in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include a "time zero" plate that is fixed immediately (see step 3) and a vehicle control plate.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of ice-cold 50% TCA to each well (final concentration 16.7%).

    • Incubate at 4°C for 1 hour.

    • Wash the plates 5 times with slow-running tap water and allow to air dry completely.

  • Staining and Measurement:

    • Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Plot percentage inhibition vs. concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

CompoundGI50 (µM) on HeLa CellsGI50 (µM) on MCF-7 Cells
TC-1 0.050.08
Paclitaxel 0.010.02
Vehicle >100>100
Protocol 4.3: Immunofluorescence for Microtubule Visualization

Rationale: This protocol provides direct visual evidence of the compound's effect on the cellular microtubule network. It allows for a qualitative assessment of microtubule depolymerization, which is the hallmark of a colchicine-site inhibitor.

Materials:

  • Cells (e.g., HeLa) grown on glass coverslips in a 24-well plate.

  • TC-1 compound.

  • Paraformaldehyde (PFA), 4% in PBS.

  • Permeabilization Buffer (0.1% Triton X-100 in PBS).

  • Blocking Buffer (1% BSA in PBS).

  • Primary antibody: Mouse anti-α-tubulin antibody.

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear stain: DAPI.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with TC-1 at 1x and 10x its GI50 concentration for 16-24 hours. Include a vehicle control.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS, then block with 1% BSA for 1 hour.

  • Antibody Staining:

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash 3 times with PBS.

    • Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Wash 3 times with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS and mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize using a fluorescence microscope. Capture images of the vehicle-treated cells (expect a well-defined, filamentous microtubule network) and the TC-1-treated cells (expect a diffuse, depolymerized tubulin stain and condensed, mitotic chromosomes).

References

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. National Institutes of Health. Available at: [Link].

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link].

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link].

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PubMed. Available at: [Link].

  • Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. PubMed. Available at: [Link].

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. Available at: [Link].

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link].

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available at: [Link].

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link].

  • Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Available at: [Link].

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI. Available at: [Link].

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impactfactor. Available at: [Link].

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link].

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. Available at: [Link].

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link].

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Application Notes and Protocols for Investigating 1-(Thiophen-2-ylcarbonyl)proline in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer's Metabolic Engine

Cancer progression is intricately linked to the reprogramming of cellular metabolism to meet the high bioenergetic and biosynthetic demands of rapid proliferation and survival.[1] A growing body of evidence highlights the critical role of non-essential amino acid metabolism, particularly that of proline, in tumorigenesis.[2][3] Cancer cells exhibit an increased demand for proline, which is essential for protein synthesis, redox balance, and energy production.[4] Key enzymes in the proline biosynthesis pathway, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), are frequently overexpressed in various cancers and are associated with poor prognosis.[4][5][6] This dependency on proline metabolism presents a promising therapeutic window for the development of novel anticancer agents.

The compound 1-(Thiophen-2-ylcarbonyl)proline, a molecule combining a thiophene ring with a proline moiety, represents a novel investigational compound. Thiophene-containing molecules have demonstrated a range of pharmacological activities, including anticancer properties.[7][8] It is hypothesized that by mimicking proline, 1-(Thiophen-2-ylcarbonyl)proline may act as a competitive inhibitor of key enzymes in the proline metabolic pathway, thereby disrupting cancer cell growth and survival.

This document provides a comprehensive guide for the investigation of 1-(Thiophen-2-ylcarbonyl)proline as a potential therapeutic agent in cancer research. It outlines a hypothetical mechanism of action and provides detailed protocols for its in vitro and in vivo evaluation.

Hypothetical Mechanism of Action: Inhibition of Proline Metabolism

We propose that 1-(Thiophen-2-ylcarbonyl)proline may exert its anticancer effects by targeting the proline-P5C cycle, a critical metabolic pathway for cancer cells.[9] Specifically, the compound could act as a competitive inhibitor of PYCR1, a key enzyme that catalyzes the final step in proline biosynthesis.[5] By binding to the active site of PYCR1, 1-(Thiophen-2-ylcarbonyl)proline could block the conversion of pyrroline-5-carboxylate (P5C) to proline, leading to a depletion of intracellular proline levels. This, in turn, would disrupt protein synthesis, impair mitochondrial function, and induce cellular stress, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5]

Hypothetical Mechanism of Action cluster_pathway Proline Biosynthesis Pathway cluster_inhibition Inhibition by Investigational Compound cluster_effects Downstream Effects in Cancer Cells Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 NAD(P)H -> NAD(P)+ Proline Proline PYCR1->Proline Proline_Depletion Proline Depletion PYCR1->Proline_Depletion Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound 1-(Thiophen-2-ylcarbonyl)proline Compound->PYCR1 Competitive Inhibition Proline_Depletion->Protein_Synthesis_Inhibition Proline_Depletion->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed mechanism of 1-(Thiophen-2-ylcarbonyl)proline action.

In Vitro Evaluation Protocols

A series of in vitro experiments are essential to validate the hypothesized mechanism of action and to characterize the anticancer activity of 1-(Thiophen-2-ylcarbonyl)proline.

PYCR1 Enzymatic Inhibition Assay

Objective: To determine if 1-(Thiophen-2-ylcarbonyl)proline directly inhibits the enzymatic activity of PYCR1.

Principle: This assay measures the rate of NADH oxidation, which is coupled to the PYCR1-catalyzed reduction of P5C to proline. A decrease in the rate of NADH oxidation in the presence of the compound indicates inhibition.

Protocol:

  • Reagents and Materials:

    • Recombinant human PYCR1 enzyme

    • Pyrroline-5-carboxylate (P5C) substrate

    • NADH

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • 1-(Thiophen-2-ylcarbonyl)proline

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a stock solution of 1-(Thiophen-2-ylcarbonyl)proline in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, NADH (final concentration ~0.2 mM), and varying concentrations of 1-(Thiophen-2-ylcarbonyl)proline. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Add recombinant PYCR1 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding P5C (final concentration ~1 mM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value of 1-(Thiophen-2-ylcarbonyl)proline by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 1-(Thiophen-2-ylcarbonyl)proline on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Lines: Select cancer cell lines known to have high expression of PYCR1 (e.g., certain breast, lung, or colorectal cancer cell lines) and a non-cancerous control cell line.[5]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 1-(Thiophen-2-ylcarbonyl)proline for 24, 48, and 72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line and time point.

ParameterDescription
Cell Lines High PYCR1 expressing cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A)
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm
Endpoint IC50 value
Western Blot Analysis

Objective: To investigate the effect of 1-(Thiophen-2-ylcarbonyl)proline on the expression of proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Treat cancer cells with 1-(Thiophen-2-ylcarbonyl)proline at concentrations around its IC50 value for 24 and 48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins such as:

    • Apoptosis markers: Cleaved Caspase-3, PARP, Bax, Bcl-2

    • Cell cycle regulators: Cyclin D1, CDK4, p21, p27

    • Proline metabolism: PYCR1 (to check for any feedback regulation)

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Quantify the band intensities to determine changes in protein expression.

In Vitro Experimental Workflow start Start Investigation enzymatic_assay PYCR1 Enzymatic Assay start->enzymatic_assay cell_viability Cell Viability Assay (MTT) start->cell_viability data_analysis Data Analysis and Interpretation enzymatic_assay->data_analysis western_blot Western Blot Analysis cell_viability->western_blot Based on IC50 western_blot->data_analysis

Caption: Workflow for in vitro evaluation of the compound.

In Vivo Evaluation Protocol

Following promising in vitro results, the anticancer efficacy of 1-(Thiophen-2-ylcarbonyl)proline should be evaluated in an in vivo model.

Xenograft Mouse Model

Objective: To assess the anti-tumor activity of 1-(Thiophen-2-ylcarbonyl)proline in a living organism.[7][10][11]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the investigational compound, and tumor growth is monitored over time.

Protocol:

  • Animals: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Cell Implantation:

    • Subcutaneously inject a suspension of a high PYCR1-expressing cancer cell line (e.g., 2-5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Randomly assign mice to different treatment groups (n=8-10 mice per group):

      • Vehicle control (e.g., saline or a suitable vehicle for the compound)

      • 1-(Thiophen-2-ylcarbonyl)proline at two or three different dose levels

      • Positive control (a standard-of-care chemotherapy agent for the chosen cancer type)

  • Drug Administration:

    • Administer the compound and controls via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the mice.

  • Endpoint:

    • Continue the experiment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis by immunohistochemistry or western blotting).

ParameterDescription
Animal Model Immunodeficient mice (e.g., nude mice)
Cell Line High PYCR1 expressing human cancer cell line
Treatment Groups Vehicle, Compound (low and high dose), Positive Control
Administration Route Intraperitoneal or Oral Gavage
Monitoring Tumor volume, body weight, general health
Endpoint Analysis Tumor weight, histopathology, biomarker analysis

digraph "In Vivo Experimental Workflow" {
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start [label="Start In Vivo Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_implantation [label="Cancer Cell Implantation in Mice"]; tumor_growth [label="Allow Tumor Growth to Palpable Size"]; group_assignment [label="Randomize Mice into Treatment Groups"]; treatment [label="Administer Compound, Vehicle, or Positive Control"]; monitoring [label="Monitor Tumor Volume and Animal Health"]; endpoint [label="Endpoint: Euthanasia and Tumor Analysis"]; data_analysis [label="Analyze Tumor Growth Inhibition and Toxicity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cell_implantation; cell_implantation -> tumor_growth; tumor_growth -> group_assignment; group_assignment -> treatment; treatment -> monitoring [label="Repeatedly"]; monitoring -> endpoint; endpoint -> data_analysis; }

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene-Pyrrolidine Scaffolds in Antimicrobial Research

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Hybrid molecules that combine the structural features of different pharmacologically active moieties represent a promising strategy in this endeavor. The 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid scaffold is one such class of compounds, integrating the thiophene ring, a well-established pharmacophore in medicinal chemistry with known antimicrobial properties, and the pyrrolidine ring, a core structure in many natural and synthetic bioactive compounds.[3][4][5]

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[3] Their mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.[6][7] Similarly, pyrrolidine derivatives are integral to the structure of many antimicrobial agents and are known to exhibit diverse biological functions.[1][2][4][5][8] The combination of these two heterocyclic systems in the this compound structure presents a compelling avenue for the development of new and effective antimicrobial drugs.

These application notes provide a comprehensive guide to the systematic evaluation of the antimicrobial activity of novel this compound derivatives. The protocols detailed herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[9][10][11][12]

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[13] These parameters are crucial for assessing the potency of a novel compound and for guiding further drug development efforts.

Two principal methods are widely employed for the determination of MIC: broth microdilution and agar disk diffusion.[13][14][15][16][17]

  • Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[13][18][19][20][21] The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[20]

  • Agar Disk Diffusion: In this technique, a paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism.[15][16][17][22] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will be observed around the disk.[15][16][17] The diameter of this zone is inversely proportional to the MIC.[14]

Experimental Workflow for Antimicrobial Activity Screening

A systematic approach to screening novel this compound derivatives is essential for efficient and accurate evaluation. The following workflow is recommended:

Antimicrobial Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Characterization cluster_2 Phase 3: Advanced Analysis Compound Synthesis Compound Synthesis Broth Microdilution Broth Microdilution Compound Synthesis->Broth Microdilution Test Compounds MIC Determination MIC Determination Broth Microdilution->MIC Determination Growth Data Agar Disk Diffusion Agar Disk Diffusion MIC Determination->Agar Disk Diffusion Active Compounds MBC Determination MBC Determination Agar Disk Diffusion->MBC Determination Confirmation Time-Kill Kinetics Time-Kill Kinetics MBC Determination->Time-Kill Kinetics Bactericidal Compounds Mechanism of Action Studies Mechanism of Action Studies Time-Kill Kinetics->Mechanism of Action Studies Lead Compounds Cytotoxicity Assays Cytotoxicity Assays Mechanism of Action Studies->Cytotoxicity Assays In Vivo Efficacy Models In Vivo Efficacy Models Cytotoxicity Assays->In Vivo Efficacy Models

Caption: A phased approach to antimicrobial screening.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test this compound derivatives

  • Control antibiotics (e.g., ciprofloxacin, vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL) using a spectrophotometer or nephelometer.[22]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions. The final volume in each well should be 100 µL.[23]

    • Include a growth control well (inoculum in broth without test compound) and a sterility control well (broth only).

    • Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.[20]

Protocol 2: Agar Disk Diffusion for Susceptibility Testing

This qualitative or semi-quantitative method is useful for rapid screening and for confirming the activity of compounds identified through broth microdilution.[15][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test this compound derivatives

  • Control antibiotic disks

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.[24]

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15][24]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include control antibiotic disks for quality control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.[24]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[13]

Procedure:

  • From the wells of the MIC plate that show no visible growth, subculture a fixed volume (e.g., 10 µL) onto fresh, antibiotic-free MHA plates.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[13]

Data Presentation and Interpretation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical MIC and MBC Data for this compound Derivatives

CompoundTest OrganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Derivative A S. aureus ATCC 29213Positive48Bactericidal
E. coli ATCC 25922Negative16>64Bacteriostatic
Derivative B S. aureus ATCC 29213Positive816Bactericidal
E. coli ATCC 25922Negative32>64Bacteriostatic
Ciprofloxacin S. aureus ATCC 29213Positive0.51Bactericidal
E. coli ATCC 25922Negative0.0150.03Bactericidal

Interpretation of results should be performed in accordance with CLSI or EUCAST guidelines, which provide breakpoints for categorizing organisms as susceptible, intermediate, or resistant to specific antimicrobial agents.[25] For novel compounds, these breakpoints will not be established. Therefore, comparison with known antibiotics is crucial.

Hypothetical Mechanism of Action

The dual heterocyclic nature of this compound derivatives suggests several potential mechanisms of antimicrobial action. The thiophene moiety may interfere with bacterial membrane integrity or inhibit essential enzymatic pathways, while the pyrrolidine core could be involved in disrupting protein synthesis or DNA replication.[8]

Hypothetical Mechanism of Action cluster_compound This compound Derivative cluster_bacterium Bacterial Cell Compound Test Compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition? Membrane Membrane Integrity Compound->Membrane Disruption? ProteinSynth Protein Synthesis Compound->ProteinSynth Inhibition? DNASynth DNA Replication Compound->DNASynth Inhibition? CellDeath Bacterial Cell Death CellWall->CellDeath Membrane->CellDeath ProteinSynth->CellDeath DNASynth->CellDeath

Caption: Potential targets for antimicrobial action.

Further studies, such as membrane permeabilization assays, enzyme inhibition assays, and macromolecular synthesis inhibition assays, are required to elucidate the precise mechanism of action of these novel compounds.

References

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Request PDF. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene‐containing compounds with antimicrobial activity. Request PDF. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Encyclopedia MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

  • PubMed. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiophene‐containing compounds with antimicrobial activity. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common challenges and critical decision points you may encounter during your experiments, providing field-proven insights and actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Functionalization

This section addresses the most common questions and challenges that arise during the synthesis of the core thiophene-2-carboxylic acid structure and its subsequent derivatization.

FAQ 1: Choosing the Right Path to the Core Acid: Lithiation vs. Grignard Reagent?

Question: I need to prepare a substituted thiophene-2-carboxylic acid from a halogenated thiophene. Should I use an n-butyllithium (n-BuLi) mediated lithiation or a Grignard reaction?

Answer: This is a critical decision that balances yield, scalability, and equipment requirements. There is no single "best" answer; the optimal choice depends on your specific substrate, scale, and available resources.

The lithiation route , typically involving a metal-halogen exchange with n-BuLi followed by quenching with carbon dioxide (CO₂), often provides higher isolated yields. For instance, the conversion of tetrachlorothiophene to 3,4,5-trichloro-2-thiophenecarboxylic acid can achieve yields as high as 92% via lithiation.[1][2] However, this pathway has stringent requirements.

  • Causality: The high reactivity of organolithium reagents ensures a rapid and efficient metal-halogen exchange, leading to high conversion. However, this same reactivity can lead to side reactions if not properly controlled. A common issue when using tetrahydrofuran (THF) as a solvent is the formation of butylated thiophene byproducts, where the n-butyl group from n-BuLi adds to the thiophene ring instead of performing the desired exchange.[1][2] Using a less reactive ether solvent like methyl tert-butyl ether (MTBE) can mitigate this issue.[1]

  • Critical Parameter: Temperature control is non-negotiable. These reactions must be maintained at very low temperatures, often -60°C or below, to prevent side reactions and ensure regioselectivity.[1] This necessitates specialized cooling equipment, which can be a significant capital expenditure for large-scale operations.[1]

The Grignard route , involving the formation of a thienylmagnesium halide followed by CO₂ quenching, is often more forgiving in terms of temperature, typically running between 35-40°C.[1]

  • Causality: Grignard reagents are less reactive than their organolithium counterparts, reducing the likelihood of unwanted side reactions like solvent or substrate alkylation. However, their formation can be sluggish and is highly sensitive to moisture. The use of an activator, such as 1,2-dibromoethane (DBE), is often required to initiate the reaction.[1][2]

  • Trade-offs: While the equipment is more conventional, this route generates a significantly larger amount of salt waste (e.g., up to 2.7 equivalents of magnesium halide salts compared to 1 equivalent of lithium salts in the lithiation route).[1] This can complicate purification and increases the environmental burden of the process.

Data Presentation: Comparison of Lithiation vs. Grignard Routes for Carboxylic Acid Synthesis

FeatureLithiation RouteGrignard RouteRationale & Expert Insight
Typical Yield High (e.g., ~92%)[1]Good (e.g., ~87%)[1]The higher reactivity of n-BuLi generally drives the reaction to completion more efficiently.
Reaction Temp. Very Low (-60°C)[1]Moderate (35-40°C)[1]Requires significant capital investment for cooling on a large scale.
Key Reagent n-Butyllithium (n-BuLi)Magnesium metal, 1,2-Dibromoethane (DBE)n-BuLi is more expensive and pyrophoric, requiring careful handling.
Solvent Choice MTBE preferred over THF[1]THF is common.Using THF with n-BuLi can lead to undesired butylation side products.[1][2]
Salt Waste Lower (1 eq. Li salts)[1]Higher (up to 2.7 eq. Mg halide salts)[1]A major consideration for process greenness and downstream waste treatment costs.
Scalability Challenging due to temp. controlMore straightforward with conventional equipment.The Grignard route is often favored for pilot-scale operations without specialized cryogenic reactors.[1][2]
FAQ 2: My amide coupling reaction is low-yielding and produces a stubborn byproduct. What's happening?

Question: I'm trying to synthesize a thiophene-2-carboxamide from the carboxylic acid and an amine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). My yield is poor, and I'm isolating a lot of what appears to be an N-acylurea.

Answer: This is a classic and frustrating problem when using carbodiimide coupling agents like DCC. The issue lies in the reaction pathway of the DCC activator.

  • Desired Pathway: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then supposed to react with your amine to form the desired amide bond, releasing dicyclohexylurea (DCU) as a byproduct. To increase efficiency and reduce side reactions, HOBt is added to trap the O-acylisourea and form an activated HOBt ester, which is less prone to side reactions and reacts cleanly with the amine.[3]

  • Side Reaction Pathway: The O-acylisourea intermediate is unstable. If the amine is not present or is not nucleophilic enough to react quickly, the intermediate can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[3] This byproduct sequesters your starting material in an inactive form and is often difficult to separate from the desired product.

Troubleshooting Strategies:

  • Order of Addition: Add the DCC to a solution of your thiophene-2-carboxylic acid and HOBt first. Allow the activated ester to form for a few minutes before adding the amine. This minimizes the lifetime of the unstable O-acylisourea.

  • Solvent: Ensure you are using an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Purification: The DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. The N-acylurea, however, is typically soluble and may require careful column chromatography for removal. After the reaction, washing the organic layer with a dilute sodium carbonate solution can help remove any unreacted starting acid.[3]

Visualization: Amide Coupling - Desired vs. Side Reaction Pathway

The following diagram illustrates the critical branch point in a DCC-mediated amide coupling that leads to either the desired product or the inactive N-acylurea byproduct.

AmideCoupling Acid Thiophene-2-Carboxylic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Product Desired Amide + DCU O_Acyl->Product Nucleophilic Attack (Fast, Desired) N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Rearrangement (Slow, Undesired) Amine Amine Amine->Product LithiationWorkflow Start 1. Dissolve Tetrachlorothiophene in Anhydrous MTBE Cool 2. Cool to -60°C (Critical Step) Start->Cool Add_BuLi 3. Add n-BuLi Dropwise (Maintain T < -55°C) Cool->Add_BuLi Stir 4. Stir for 1 hour at -60°C Add_BuLi->Stir Quench 5. Quench with Excess CO2 Stir->Quench Workup 6. Acidify with HCl Quench->Workup Extract 7. Extract with Ether Workup->Extract Purify 8. Dry and Concentrate Extract->Purify Product 3,4,5-Trichloro-2-thiophenecarboxylic Acid Purify->Product

Caption: Step-by-step workflow for the synthesis of a thiophene-2-carboxylic acid via the lithiation-carboxylation route.

Troubleshooting Guide: Quick Reference
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion in lithiation reaction 1. Inactive n-BuLi. 2. Reaction temperature too high. 3. Presence of moisture or other electrophiles.1. Titrate n-BuLi solution before use to confirm concentration. 2. Ensure cooling bath maintains a stable temperature of ≤ -60°C. 3. Use rigorously dried glassware and anhydrous solvents.
Significant butylated byproduct in lithiation Use of THF as a solvent. [1][2]Switch to a less reactive ether solvent like MTBE.
Grignard reaction fails to initiate 1. Magnesium surface is passivated (oxidized). 2. System is not completely anhydrous.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 2. Flame-dry all glassware and use anhydrous grade solvents.
Low yield in amide coupling with DCC Rearrangement of O-acylisourea to inactive N-acylurea byproduct. [3]1. Add HOBt as a co-reagent. 2. Add DCC to the acid/HOBt mixture first, then add the amine.
Product is difficult to purify from DCU Dicyclohexylurea (DCU) is precipitating with the product.After the reaction is complete, filter the reaction mixture while cold to remove the precipitated DCU before proceeding with the aqueous workup.
Inconsistent yields in catalytic oxidation Catalyst poisoning from impurities in starting thiophene. [4]Purify the commercial thiophene (e.g., via nitric acid treatment) before use to remove interfering sulfur compounds. [4]

References

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

  • Thiophene. Wikipedia. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. [Link]

  • Preparation method of 2-thiophenecarboxylic acid.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ResearchGate. [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ResearchGate. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

Technical Support Center: Purification of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this important class of compounds.

I. Understanding the Molecule: Key Purification Challenges

The unique structure of this compound analogs, featuring a polar carboxylic acid, a moderately polar amide linkage, and the aromatic thiophene ring, presents a distinct set of purification challenges. The interplay of these functionalities can lead to issues such as poor solubility, difficult separation from starting materials and byproducts, and potential degradation under certain conditions.

Core Structural Features Influencing Purification:
  • Carboxylic Acid Group: Confers high polarity and the potential for salt formation, influencing solubility and chromatographic behavior.

  • Amide Bond: Can be susceptible to cleavage under harsh acidic or basic conditions.

  • Thiophene Ring: An aromatic moiety that can interact with chromatographic stationary phases and may be susceptible to oxidation.

  • Pyrrolidine Ring: A saturated heterocycle that contributes to the overall polarity and conformational flexibility of the molecule.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Column Chromatography
Issue 1: Poor Separation of the Product from Starting Materials (Thiophene-2-carboxylic acid or Pyrrolidine-2-carboxylic acid)

Q: My product is co-eluting with the unreacted starting materials on a silica gel column. How can I improve the separation?

A: This is a common issue due to the polarity overlap between your product and the starting materials. Here’s a systematic approach to troubleshoot:

  • Optimize the Solvent System: The choice of eluent is critical. Start by performing a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides the best separation (a good target Rf for your product is 0.2-0.3)[1].

    • Increase Polarity Gradually: If your product is eluting too quickly, decrease the polarity of your mobile phase. For example, if you are using a 10:1 mixture of dichloromethane:methanol, try a 20:1 or 30:1 ratio.

    • Utilize a Three-Component System: Sometimes, adding a small amount of a third solvent can significantly improve separation. For instance, adding a small percentage of acetic acid (e.g., 0.5-1%) to your mobile phase can help to suppress the ionization of the carboxylic acid group, leading to more consistent elution and potentially better separation from the highly polar pyrrolidine-2-carboxylic acid starting material.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases:

    • Alumina (Neutral or Basic): Alumina can offer different selectivity compared to silica gel, especially for compounds with acidic or basic functionalities. However, be cautious as some compounds may be unstable on alumina[2].

    • Reversed-Phase Chromatography (C18): Given the polar nature of your compound, reversed-phase chromatography can be a powerful alternative. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol[3].

  • Check for Compound Stability: It's possible your compound is degrading on the silica gel, leading to what appears as poor separation[2]. To test for this, spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica. In this case, deactivating the silica gel by pre-treating it with a base like triethylamine can be effective[1].

Issue 2: Tailing of the Product Peak During Column Chromatography

Q: My product is streaking or "tailing" down the column, leading to broad fractions and poor purity. What is causing this and how can I fix it?

A: Tailing is often caused by strong interactions between your polar analyte and the acidic silanol groups on the surface of the silica gel. Here are some solutions:

  • Add a Competitive Binder: Incorporating a small amount of a polar, protic solvent like acetic acid or a base like triethylamine into your mobile phase can help to saturate the active sites on the silica gel, reducing the tailing of your compound.

  • Use a Deactivated Silica Gel: As mentioned previously, pre-treating the silica gel with a dilute solution of triethylamine can neutralize the acidic sites and significantly reduce tailing[1].

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a reversed-phase C18 column.

B. Recrystallization
Issue 3: Difficulty Finding a Suitable Recrystallization Solvent

Q: I am struggling to find a single solvent or a solvent system to effectively recrystallize my this compound analog. What is the best approach?

A: The key to successful recrystallization is finding a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane).

  • Employ a Two-Solvent System: This is often the most effective method for polar compounds.

    • Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    Common Two-Solvent Systems for Polar Carboxamides:

    • Methanol/Water

    • Ethanol/Hexane

    • Acetone/Water[4]

    • Ethyl Acetate/Hexane

Issue 4: The Product "Oils Out" Instead of Crystallizing

Q: When I try to recrystallize my compound, it separates as an oil rather than forming crystals. What should I do?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Lower the Crystallization Temperature: Try cooling the solution more slowly or at a lower temperature (e.g., in a refrigerator or freezer).

  • Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The current solvent may be too good of a solvent for your compound. Try a solvent system where your compound is less soluble.

C. Work-up and Extraction
Issue 5: Formation of an Emulsion During Aqueous Work-up

Q: During the liquid-liquid extraction, I am getting a persistent emulsion that is difficult to break. How can I resolve this?

A: Emulsions are common when dealing with polar compounds that can act as surfactants.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a flask, add your crude product and a small amount of the chosen "good" solvent.

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more "good" solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)PolarityNotes
Dichloromethane:Methanol20:1 to 10:1ModerateGood starting point for many N-acyl proline derivatives.
Ethyl Acetate:Hexane1:1 to 2:1ModerateAnother common system for compounds of moderate polarity.
Dichloromethane:Methanol:Acetic Acid20:1:0.1Moderate (Acidic)The acetic acid can improve peak shape for carboxylic acids.
Acetonitrile:Water9:1 to 7:3High (Reversed-Phase)For use with C18 reversed-phase TLC plates.

V. Visualization

Diagram 1: General Purification Workflow

PurificationWorkflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude_Product->Workup Concentration Concentration Workup->Concentration Purification_Choice Purification Method Selection Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture / Similar Polarity Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product / Sufficient Purity Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision-making workflow for the purification of this compound analogs.

VI. References

  • American Chemical Society. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from

  • Google Patents. (n.d.). US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • SIELC Technologies. (2018, May 16). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from

Sources

Technical Support Center: Synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yield, and ensure the highest purity of your final product.

Overview of Synthesis

The most common and direct method for synthesizing this compound is the N-acylation of L-proline. This reaction typically involves the coupling of L-proline with an activated derivative of thiophene-2-carboxylic acid, most commonly thiophene-2-carbonyl chloride. This process is a variation of the Schotten-Baumann reaction, which is widely used for forming amides from amines and acid chlorides.[1][2] The reaction is performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (below 60%). What are the most likely causes and how can I fix them?

A1: Low yields are a common frustration. Let's break down the potential culprits, from reagents to reaction conditions.

  • Cause 1: Hydrolysis of Thiophene-2-carbonyl Chloride. The acyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive thiophene-2-carboxylic acid.[3][4]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Cause 2: Incorrect pH or Inefficient Base. The reaction generates HCl, which can protonate the secondary amine of L-proline, rendering it non-nucleophilic. The base is critical for neutralizing this acid.[1] If the pH is too low, the reaction will stall. If it is too high, hydrolysis of the acyl chloride is accelerated.[5]

    • Solution: The optimal pH for this acylation is typically between 8 and 10.[6] Use at least two equivalents of a suitable base. A common procedure involves dissolving L-proline in an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and then adding the acyl chloride, often dissolved in an immiscible organic solvent (a two-phase system).[2] This setup, known as Schotten-Baumann conditions, keeps the bulk of the acyl chloride in the organic phase, minimizing hydrolysis while allowing the reaction to occur at the interface.[2]

  • Cause 3: Poor Temperature Control. The reaction is exothermic. Adding the acyl chloride too quickly can cause the temperature to rise, promoting side reactions and hydrolysis.

    • Solution: Perform the addition of thiophene-2-carbonyl chloride slowly and maintain the reaction temperature between 0-5 °C using an ice bath. This helps to control the reaction rate and minimize unwanted side reactions.

  • Cause 4: Suboptimal Stoichiometry. Using an insufficient amount of the acylating agent will naturally lead to incomplete conversion and a lower yield.

    • Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of thiophene-2-carbonyl chloride to ensure the complete consumption of the limiting reagent, L-proline.

Q2: My final product is impure. I see unreacted L-proline and a significant amount of thiophene-2-carboxylic acid in my NMR spectrum. How can I improve the work-up and purification?

A2: Product purity is paramount. The presence of starting materials indicates issues with both the reaction and the purification process.

  • Issue: Unreacted L-proline. L-proline is highly soluble in water, while your product has significantly more organic character.

    • Work-up Solution: After the reaction is complete, the first step is to carefully acidify the aqueous solution. L-proline is zwitterionic and most soluble at neutral pH; it is less soluble in highly acidic or basic conditions. The target product, however, has a carboxylic acid group and will be protonated and less water-soluble at a low pH. Acidify the reaction mixture to a pH of approximately 2-3 with an acid like 2M HCl. This ensures the product's carboxylate is protonated, making it more amenable to extraction into an organic solvent like ethyl acetate or dichloromethane.[7]

  • Issue: Thiophene-2-carboxylic acid contamination. This is the hydrolysis byproduct of your acylating agent.

    • Work-up Solution: A basic wash can effectively remove this acidic impurity. After extracting your product into an organic solvent, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3). The thiophene-2-carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer, while your N-acylated product remains in the organic phase.

  • Purification Strategy: If impurities persist after extraction, recrystallization or column chromatography are effective next steps. For recrystallization, a solvent system like ethyl acetate/hexanes or acetone/water can be explored.

Q3: The reaction seems to stop before all the L-proline is consumed, even with excess acyl chloride. What could be causing the reaction to stall?

A3: A stalled reaction often points to a deactivation of one of the reactants or a change in reaction conditions.

  • Cause 1: pH Drop. As mentioned in Q1, the generation of HCl is the most common reason for a reaction to stall. If the base is consumed or is not efficient enough, the pH of the solution will drop, protonating the proline and stopping the reaction.

    • Solution: Monitor the pH of the reaction mixture throughout the addition of the acyl chloride. If you observe a significant drop, add more base to maintain the optimal pH range (8-10).

  • Cause 2: Poor Mixing in a Biphasic System. In a two-phase Schotten-Baumann setup, vigorous stirring is essential to maximize the interfacial surface area where the reaction occurs.

    • Solution: Ensure you are using a stir bar and stir plate that can achieve vigorous, high-speed stirring to create a fine emulsion between the aqueous and organic layers. This maximizes the contact between the proline anion in the water and the acyl chloride in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for this synthesis?

A1: The choice of base and solvent is critical and interdependent.

Condition Reagents & Solvents Rationale & Considerations
Aqueous Biphasic (Schotten-Baumann) Base: NaOH, KOH, K2CO3Solvents: Water with Dichloromethane (DCM), Diethyl Ether, or TolueneThis is the most common and often highest-yielding method. The inorganic base is inexpensive and dissolves in water with the L-proline. The immiscible organic solvent dissolves the acyl chloride, minimizing its hydrolysis by water.[2] Vigorous stirring is crucial.
Homogeneous Organic Base: Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)Solvents: Anhydrous DCM, Tetrahydrofuran (THF), or Acetonitrile (MeCN)This method avoids water entirely, which can be advantageous if the starting materials are sensitive. However, it requires at least two equivalents of the organic base—one to deprotonate the proline's carboxylic acid and one to neutralize the HCl byproduct.[3] These bases can be more difficult to remove during work-up.

Q2: Can I use thiophene-2-carboxylic acid directly with a coupling agent instead of the acyl chloride?

A2: Yes, this is a viable and often milder alternative to using the highly reactive acyl chloride. This method involves activating the carboxylic acid in situ.

  • Common Coupling Agents: Carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).

  • Mechanism: The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC), which is then susceptible to nucleophilic attack by the amine of L-proline to form the amide bond.

  • Advantages: This method avoids the handling of moisture-sensitive acyl chlorides and the generation of HCl.

  • Disadvantages: Coupling agents can be expensive, and byproducts (like DCU from DCC) can complicate purification. The reaction may require longer times and careful optimization.[8]

Q3: How do I monitor the progress of the reaction?

A3: The most common method is Thin Layer Chromatography (TLC).

  • TLC Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot lanes with your starting material (L-proline), your co-spot (a mix of starting material and reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system (e.g., 10% Methanol in DCM with a few drops of acetic acid).

    • Visualize the spots. L-proline is often visualized using a ninhydrin stain (it will turn yellow), while the product can be visualized under UV light (due to the thiophene ring) or with a potassium permanganate stain.

    • The reaction is complete when the L-proline spot has disappeared from the reaction mixture lane.

Visualized Workflows and Mechanisms

General Synthesis and Troubleshooting Workflow

This diagram outlines the decision-making process for synthesizing and troubleshooting the formation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_product Final Product prep_reagents Select Route: 1. Acyl Chloride (Schotten-Baumann) 2. Coupling Agent prep_glass Ensure Dry Glassware & Anhydrous Solvents prep_reagents->prep_glass reaction_setup Dissolve L-Proline with Base Cool to 0-5 °C prep_reagents->reaction_setup reaction_add Slowly Add Acyl Chloride with Vigorous Stirring reaction_setup->reaction_add reaction_monitor Monitor Progress (TLC) & pH (maintain 8-10) reaction_add->reaction_monitor analysis_yield Check Yield & Purity (NMR) reaction_monitor->analysis_yield analysis_low_yield Low Yield? analysis_yield->analysis_low_yield analysis_impure Impure Product? analysis_yield->analysis_impure No analysis_low_yield->analysis_impure No ts_hydrolysis Troubleshoot: - Check for Hydrolysis - Optimize Base/pH - Control Temperature analysis_low_yield->ts_hydrolysis Yes ts_purification Troubleshoot: - Acidify to pH 2-3 - Bicarbonate Wash - Recrystallize/Chromatography analysis_impure->ts_purification Yes final_product Pure Product (>95%) analysis_impure->final_product No ts_hydrolysis->reaction_setup Re-run Experiment ts_purification->final_product

Caption: Troubleshooting workflow for the synthesis.

Mechanism: Schotten-Baumann Acylation

The following diagram illustrates the key steps in the N-acylation of L-proline with thiophene-2-carbonyl chloride under basic conditions.

G Proline L-Proline ProlineAnion Proline Anion (Nucleophile) Proline->ProlineAnion + OH⁻ Base Base (OH⁻) Tetrahedral Tetrahedral Intermediate ProlineAnion->Tetrahedral + Acyl Chloride AcylChloride Thiophene-2- carbonyl Chloride ProductAnion Product Anion Tetrahedral->ProductAnion - Cl⁻ Chloride Cl⁻ Product Final Product ProductAnion->Product + H⁺ (from H₂O) HCl HCl

Caption: Mechanism of N-acylation via Schotten-Baumann.

Optimized Experimental Protocol

This protocol details the Schotten-Baumann method for preparing this compound.

Materials:

  • L-Proline (1.0 eq)

  • Thiophene-2-carbonyl chloride (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Deionized Water

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water (approx. 10 mL per gram of proline). Cool the flask in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve thiophene-2-carbonyl chloride (1.1 eq) in an equal volume of dichloromethane.

  • Reaction: Add the acyl chloride solution dropwise to the cooled, vigorously stirring L-proline solution over 20-30 minutes. Use a dropping funnel for better control. Ensure the temperature does not rise above 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the L-proline is consumed.

  • Work-up (Acidification): Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 2M HCl with stirring to acidify the mixture to a pH of 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes of the aqueous layer). Combine the organic layers.

  • Washes: Wash the combined organic layers sequentially with:

    • Saturated NaHCO3 solution (to remove unreacted thiophene-2-carboxylic acid).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final, pure product.

References

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.

  • US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents.

  • Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling | Organic Letters - ACS Publications.

  • WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

  • Preparation of optically active proline. Optical resolution of N-acyl-DL-proline by preferential crystallization procedure - ACS Publications.

  • Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC - NIH.

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative - ResearchGate.

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps.

  • 1-(Thiophene-2-carbonyl)pyrrolidine | C9H11NOS | CID 825289 - PubChem.

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.

  • Schotten-Baumann Reaction - Organic Chemistry Portal.

  • US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin - Google Patents.

  • Overview of Acylation Reactions and Acyl Chlorides - YouTube.

  • 25.5: Reactions of Amino Acids - Chemistry LibreTexts.

  • Yield of the synthesis after application of different carboxylic acid activation agents - ResearchGate.

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate.

  • A rapid, ideal, and eco-friendlier protocol for quantifying proline - ResearchGate.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor.

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

  • N-Acetyl-L-proline 68-95-1 - Sigma-Aldrich.

  • an introduction to acyl chlorides (acid chlorides) - Chemguide.

  • US4126628A - Acylation of amino acids - Google Patents.

  • (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium - ResearchGate.

  • Acylation and Esterification of Amino Acids - AK Lectures.

  • Amide synthesis by acylation - Organic Chemistry Portal.

  • 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts.

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed.

  • Acylation - Wikipedia.

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur.

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges of Thiophene-Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling thiophene-pyrrolidine based compounds. Researchers, scientists, and drug development professionals frequently leverage the thiophene-pyrrolidine scaffold for its promising biological activities.[1][2][3] However, the physicochemical properties of these molecules, often characterized by high lipophilicity and poor aqueous solubility, can present significant challenges during in vitro experimentation.[4][5]

This guide provides a structured, causality-driven approach to diagnosing and overcoming these solubility issues, ensuring the generation of accurate and reproducible data. We will move from frequently asked questions to a systematic, multi-tiered troubleshooting workflow.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with thiophene-pyrrolidine compounds.

Q1: I dissolved my compound in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous cell culture medium. What's happening?

A: This is a classic phenomenon known as "solvent-shift precipitation" or "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer.[6] When the DMSO stock is introduced into the aqueous medium, the DMSO rapidly disperses, creating localized microenvironments where the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[7] The DMSO molecules begin to interact with water, rendering them ineffective for keeping your compound dissolved.[6]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: The tolerance to DMSO is highly cell-type dependent. However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) , with <0.1% being ideal for sensitive assays or long-term incubations. Concentrations above 1-2% are often cytotoxic and can induce a range of off-target biological effects, confounding your experimental results.[8] It is critical to maintain the same final DMSO concentration across all wells, including vehicle controls.

Q3: Can I use sonication or vortexing to force my precipitated compound back into solution?

A: While sonication can break up aggregates and create a fine particle suspension, it often does not result in a true thermodynamic solution.[9] This distinction is critical: a suspension contains undissolved particles, meaning the actual concentration of the dissolved, biologically active compound is unknown and lower than calculated. This can lead to significant errors in dose-response curves and potency measurements. While it can be used as a tool, it should be applied cautiously and the resulting mixture should be carefully inspected.

Q4: My thiophene-pyrrolidine derivative has a basic nitrogen atom in the pyrrolidine ring. How can I leverage this?

A: The nitrogen in the pyrrolidine ring is a secondary amine, which confers basicity to the molecule.[10] This means it can be protonated at acidic pH to form a positively charged salt. These salt forms are typically much more water-soluble than the neutral free base.[11] Therefore, adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 5.0-6.5) can significantly enhance solubility. However, you must first confirm that your compound is stable at this pH and that the pH change does not adversely affect your biological assay (e.g., cell viability, enzyme activity).

In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide provides a workflow for methodically improving the solubility of your compound.

Initial Solubility Assessment Workflow

This workflow guides the initial steps when you first encounter a solubility problem with a DMSO stock solution.

start Compound precipitates in aqueous buffer from DMSO stock check_dmso Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Decrease DMSO stock conc. to allow for lower final % check_dmso->reduce_dmso  Yes check_visual Visually inspect for precipitate (Tyndall effect, microscopy) check_dmso->check_visual No   reduce_dmso->check_visual proceed Proceed to Tier 1 Troubleshooting check_visual->proceed Still precipitates reassess Reassess stock preparation. Ensure fully dissolved initially. check_visual->reassess Precipitate observed in stock itself

Caption: First-line troubleshooting for compound precipitation.

Systematic Solubilization Strategy

If initial troubleshooting fails, proceed through the following tiers. It is recommended to test these strategies on a small scale before committing to a large-scale experiment.

cluster_0 Systematic Solubilization Workflow start Poorly Soluble Compound tier1 Tier 1: Co-Solvent Optimization (e.g., Ethanol, PEG 400, NMP) start->tier1 tier2 Tier 2: pH Modification (Test acidic pH range 4.5-6.5) tier1->tier2 If solubility is insufficient or co-solvent is incompatible success Solubility Achieved Proceed with Assay tier1->success tier3 Tier 3: Use of Solubilizing Excipients (e.g., Cyclodextrins) tier2->tier3 If pH modification is ineffective or impacts assay integrity tier2->success tier3->success

Caption: A hierarchical approach to systematic solubilization.

Tier 1: Co-Solvent Optimization

The goal is to find a solvent or co-solvent system that is compatible with your assay and effectively solubilizes the compound.[12][13] While DMSO is the default, other solvents can be more effective or less toxic.

Table 1: Common Co-Solvents for In Vitro Assays

Co-SolventRecommended Max Conc. (Cell-Based)AdvantagesDisadvantages
DMSO 0.1 - 0.5%High solubilizing power for many nonpolar compounds.Can cause precipitation on dilution[7]; cytotoxic at >1%[8].
Ethanol 0.1 - 1.0%Readily available, less toxic than DMSO at low conc.Lower solubilizing power for highly lipophilic compounds.
PEG 400 0.5 - 1.0%Good for compounds with intermediate polarity.Can be viscous; potential for biological interference.
NMP < 0.1%Strong solubilizer.Higher potential for toxicity; use with caution.

Experimental Protocol: Co-Solvent Screening

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of your compound in 100% DMSO, 100% Ethanol, and 100% PEG 400. Ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication may be required.

  • Serial Dilution: Create a dilution series of your compound in the assay buffer. Critically, perform a two-step dilution:

    • First, make an intermediate dilution from the 100% organic stock into the assay buffer.

    • Then, perform the final serial dilutions from this intermediate stock. This helps mitigate severe solvent-shift precipitation.

  • Incubation & Observation: Incubate the dilution plates under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • Visual Inspection: Carefully inspect each well for signs of precipitation. Use a microscope if available. Look for cloudiness, crystals, or an oily film. The highest concentration that remains clear is your approximate kinetic solubility limit in that system.

Tier 2: pH Modification

This technique is most effective for compounds with ionizable groups, such as the basic nitrogen in the pyrrolidine ring.[10]

Experimental Protocol: pH Screening

  • Prepare Buffers: Prepare several small batches of your base assay buffer (e.g., HBSS, PBS) and adjust the pH to create a range, for example: pH 7.4 (control), 6.5, 6.0, 5.5, and 5.0.

  • Test Solubility: Add a small amount of your DMSO stock solution to each buffer to achieve your desired final concentration.

  • Equilibrate and Observe: Gently mix and let the solutions equilibrate for 30-60 minutes at room temperature or 37°C.

  • Assess: Observe for precipitation. The lowest pH that maintains solubility is a good candidate.

  • Validation (Crucial): Before proceeding, you must validate two things:

    • Compound Stability: Incubate the compound in the chosen acidic buffer for the duration of your experiment and verify its integrity via HPLC or LC-MS.

    • Assay Compatibility: Run a control experiment to ensure the acidic pH does not alter the biological activity of your system (e.g., cell health, enzyme kinetics).

Tier 3: Use of Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is itself water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro use.[17]

Table 2: Comparison of Solubilization Strategies

StrategyMechanismBest ForKey Considerations
Co-Solvents Reduces solvent polarity.[12][18]Broad applicability for lipophilic compounds.Potential for cytotoxicity and precipitation upon dilution.
pH Adjustment Forms more soluble salt of ionizable compounds.Compounds with acidic or basic functional groups.Assay must be compatible with pH change; compound stability.
Cyclodextrins Encapsulation of hydrophobic molecule.[15]Neutral, hydrophobic compounds.Can sometimes interfere with drug-target binding; requires optimization.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a 10-50 mM solution of HP-β-CD in your standard aqueous assay buffer.

  • Method A (Direct Addition):

    • Add your compound's DMSO stock solution directly to the HP-β-CD-containing buffer. The cyclodextrin in the solution can help prevent precipitation.

  • Method B (Pre-Complexation):

    • Add a small, precise volume of your high-concentration organic stock to a dry, empty tube.

    • Evaporate the organic solvent completely using a stream of nitrogen or a speed vacuum. This leaves a thin film of the compound.

    • Add the HP-β-CD-containing buffer to the tube.

    • Vortex and/or sonicate for 30-60 minutes to allow for the formation of the inclusion complex.

  • Filter and Use: Filter the resulting solution through a 0.22 µm filter to remove any remaining undissolved material. The filtrate contains your solubilized compound complex.

By methodically applying these strategies, you can overcome the solubility hurdles posed by thiophene-pyrrolidine compounds, leading to more reliable and meaningful in vitro data.

References
  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC. [Link]

  • Zhang, T., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Alvarado, Y. J., et al. (2013). Solubility of Thiophene-, Furan- and Pyrrole-2-Carboxaldehyde Phenylhydrazone Derivatives in 2.82 mol⋅L−1 Aqueous DMSO at 298.15 K, Inhibition of Lymphoproliferation and Tubulin Polymerization: A Study Based on the Scaled Particle Theory. ResearchGate. [Link]

  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]

  • Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Alvarado, Y. J., et al. (2013). Solubility of thiophene-, furan- and pyrrole-2-carboxaldehyde phenylhydrazone derivatives in 2.82 mol̇L >-1> aqueous DMSO at 298.15 K, inhibition of lymphoproliferation and tubulin polymerization: A study based on the scaled particle theory. Universidad San Francisco de Quito USFQ. [Link]

  • Pop, C., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. PubMed Central. [Link]

  • Liang, G., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]

  • Shayan, M., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Giri, T. K. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

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  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. [Link]

  • Minda, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Vadlamudi, M. K., et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. [Link]

  • Singh, R., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Yan, M., & Ma, S. (2012). Recent advances in the research of heterocyclic compounds as antitubercular agents. PubMed. [Link]

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Validation & Comparative

From Benchtop to Bedside: A Comparative Guide for the In Vivo Validation of GSK-J4, a JMJD3/UTX Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating in vitro findings in a robust in vivo setting. Using the potent and selective histone demethylase inhibitor, GSK-J4, as a primary example, we will explore the experimental logic, detailed protocols, and comparative analysis essential for advancing an epigenetic modulator from a promising laboratory finding to a potential therapeutic candidate.

Introduction: The Epigenetic Promise and the In Vivo Imperative

Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are increasingly recognized as potent drivers of tumorigenesis and inflammatory diseases.[1] One of the most critical repressive marks is the trimethylation of lysine 27 on histone H3 (H3K27me3), a modification dynamically regulated by histone methyltransferases and demethylases.[1][2] The Jumonji C (JmjC) domain-containing demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A), are responsible for removing this repressive mark, thereby activating gene expression.[3]

Their dysregulation is implicated in a wide range of cancers and inflammatory disorders, making them compelling therapeutic targets.[4][5] GSK-J4 has emerged as a key chemical probe for studying these processes. It is a cell-permeable ethyl ester prodrug of GSK-J1, a potent and selective dual inhibitor of JMJD3 and UTX.[6] By inhibiting these demethylases, GSK-J4 effectively increases global H3K27me3 levels, leading to the silencing of target genes.[1] Numerous in vitro studies have demonstrated its anti-cancer and anti-inflammatory properties.[1][7]

However, in vitro success is merely the first step. The complex biological environment of a living organism presents challenges—such as pharmacokinetics, bioavailability, off-target effects, and interactions with the tumor microenvironment—that cannot be replicated in a cell culture dish. Therefore, rigorous in vivo validation is not just a subsequent step; it is the crucible in which the true therapeutic potential of a compound like GSK-J4 is tested. This guide will delineate a logical, scientifically sound pathway for this critical transition.

Section 1: Foundational In Vitro Evidence - Establishing the Mechanism of Action

Before committing to costly and complex animal studies, a clear and robust in vitro data package is essential. This foundational evidence must unequivocally demonstrate target engagement and a desirable downstream biological effect.

Biochemical and Cellular Target Engagement

The primary mechanistic claim—that GSK-J4 inhibits JMJD3/UTX—must be validated directly.

  • Biochemical Assays: The most direct method is to use a biochemical assay with recombinant JMJD3 or UTX enzymes.[2][8] Formats like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA® are industry standards.[9] These assays measure the demethylation of a biotinylated H3K27me3 peptide substrate, and the inhibitory potential of GSK-J4 is quantified as an IC50 value (the concentration required for 50% inhibition).

  • Cellular Assays: To confirm that GSK-J4 can penetrate the cell membrane and engage its target in a biological context, cellular assays are paramount. The most critical experiment is a Western blot analysis of histone extracts from cells treated with GSK-J4. A dose-dependent increase in the global levels of H3K27me3 serves as a direct pharmacodynamic (PD) marker of target engagement.

Downstream Functional Effects

With target engagement confirmed, the next step is to demonstrate a functional consequence. Based on the role of JMJD3/UTX in cancer and inflammation, logical in vitro functional assays include:

  • Anti-Proliferative Effects: In cancer cell lines known to be sensitive to epigenetic modulation (e.g., non-small cell lung cancer, prostate cancer), GSK-J4 has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[10][11]

  • Anti-Inflammatory Effects: In immune cells like dendritic cells or macrophages, GSK-J4 can suppress the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) upon stimulation with agents like lipopolysaccharide (LPS).[5][7]

Summary of In Vitro Potency of GSK-J4
Assay TypeTarget/Cell LineEndpointTypical IC50 / EC50
Biochemical Recombinant JMJD3/UTXH3K27me3 Demethylation~60 nM (for GSK-J1)
Cellular Various Cancer Cell LinesH3K27me3 Levels1-5 µM
Functional Non-Small Cell Lung CancerCell Proliferation2-10 µM
Functional LPS-stimulated Dendritic CellsIL-6 Production~1 µM

Note: IC50/EC50 values are approximate and can vary based on the specific cell line and assay conditions.

The following diagram illustrates the established in vitro mechanism of action for GSK-J4.

GSKJ4 GSK-J4 (Prodrug) GSKJ1 GSK-J1 (Active) GSKJ4->GSKJ1 Esterase Activity JMJD3 JMJD3 / UTX (Demethylases) GSKJ1->JMJD3 Inhibition H3K27me2 H3K27me2 JMJD3->H3K27me2 Demethylation H3K27me3 H3K27me3 (Repressive Mark) Gene Target Genes (e.g., Oncogenes, Pro-inflammatory) H3K27me3->Gene Silences Repression Transcriptional Repression Proliferation Decreased Cancer Cell Proliferation Repression->Proliferation Inflammation Reduced Inflammation Repression->Inflammation

Caption: Mechanism of GSK-J4 action.

Section 2: Designing a Robust In Vivo Validation Study

Translating in vitro findings requires a meticulously designed in vivo study. The primary goals are to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to demonstrate efficacy in a disease-relevant animal model.

The Causality of In Vivo Selection: The DIPG Model

The choice of an animal model is dictated by the in vitro data and the underlying biology of the target. Diffuse Intrinsic Pontine Glioma (DIPG) is a devastating pediatric brain tumor characterized by a specific mutation (H3K27M) that drives global loss of H3K27me3. This makes it an exceptionally relevant and compelling model for an H3K27 demethylase inhibitor like GSK-J4. The hypothesis is that by inhibiting JMJD3/UTX, GSK-J4 can restore repressive H3K27me3 levels and suppress tumor growth. Orthotopic xenograft models, where human cancer cells are implanted into the corresponding anatomical location in an animal (in this case, the brainstem of an immunodeficient mouse), provide the most clinically relevant context for preclinical testing.[12][13][14]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Before an efficacy study, a pilot PK/PD experiment is crucial.

  • Pharmacokinetics (PK): This determines how the animal's body processes the drug. Mice are administered a single dose of GSK-J4, and blood samples are collected at various time points to measure drug concentration. This helps determine the drug's half-life, exposure (AUC), and peak concentration (Cmax), which informs the dosing schedule for the efficacy study.

  • Pharmacodynamics (PD): This confirms that the drug is reaching its target tissue and having the desired biological effect. In the context of a DIPG model, tumor-bearing mice are treated with GSK-J4. At selected time points post-dose, tumors are harvested, and histone extracts are analyzed by Western blot for H3K27me3 levels. A sustained increase in H3K27me3 in the tumor tissue validates the dosing regimen.

Section 3: Detailed Experimental Protocols for In Vivo Validation

Scientific integrity demands reproducible, self-validating protocols. The following methodologies provide a step-by-step guide for a preclinical efficacy study of GSK-J4 in an orthotopic DIPG mouse model.

Protocol 3.1: Establishment of Orthotopic DIPG Xenograft Model

This protocol requires specialized surgical skills and adherence to strict aseptic techniques and animal welfare guidelines.[15][16]

  • Cell Preparation: Culture human DIPG cells (e.g., SF8628) engineered to express luciferase for bioluminescence imaging. On the day of surgery, harvest cells and resuspend in sterile, serum-free medium at a concentration of 5 x 10^4 cells per 2 µL.

  • Animal Anesthesia: Anesthetize 6-8 week old immunodeficient mice (e.g., NSG mice) using isoflurane. Maintain anesthesia throughout the procedure.

  • Stereotactic Surgery: Secure the mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull.

  • Implantation: Using a Hamilton syringe, slowly inject 2 µL of the cell suspension into the pons of the brainstem at pre-determined stereotactic coordinates.

  • Post-Operative Care: Suture the incision and provide post-operative analgesics. Monitor the animals daily for any signs of distress or neurological symptoms.[15]

Protocol 3.2: Dosing and Efficacy Monitoring
  • Tumor Engraftment Confirmation: Beginning 7-10 days post-implantation, monitor tumor growth weekly via bioluminescence imaging (BLI).

  • Randomization: Once tumors reach a predetermined BLI signal intensity, randomize mice into treatment cohorts (e.g., Vehicle control, GSK-J4).

  • Drug Administration: Prepare GSK-J4 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).[17] Administer the drug via intraperitoneal (IP) injection at a pre-determined dose and schedule (e.g., 50 mg/kg, daily). The vehicle group receives an identical volume of the formulation without the drug.

  • Efficacy Endpoints:

    • Tumor Growth: Monitor tumor burden weekly using BLI.[18]

    • Survival: Monitor animals daily and record the date of euthanasia due to pre-defined endpoint criteria (e.g., >20% weight loss, severe neurological symptoms). This is the primary endpoint for efficacy.

    • PD Analysis: At the end of the study, harvest tumors for Western blot analysis to confirm sustained elevation of H3K27me3 in the GSK-J4 treated group.

The diagram below outlines the complete in vivo experimental workflow.

n1 1. Culture Luciferase-tagged DIPG Cells n2 2. Orthotopic Implantation (Stereotactic Surgery) n1->n2 n3 3. Tumor Growth Monitoring (Bioluminescence Imaging) n2->n3 n4 4. Randomize Mice into Treatment Cohorts n3->n4 n5 5. Daily Treatment (Vehicle vs. GSK-J4) n4->n5 n6 6. Weekly Tumor Monitoring (BLI) n5->n6 Repeats n7 7. Survival Analysis (Primary Endpoint) n5->n7 Daily Monitoring n6->n7 n8 8. Terminal Tissue Harvest (Tumors) n7->n8 n9 9. Pharmacodynamic Analysis (Western Blot for H3K27me3) n8->n9

Caption: In vivo validation workflow.

Section 4: Comparative Analysis with Alternatives

GSK-J4 is a valuable tool, but it is not the only compound targeting H3K27 demethylases. A thorough evaluation requires comparing it to other available inhibitors. While few direct in vivo comparisons exist in single studies, data can be aggregated from the literature to build a comparative profile.

FeatureGSK-J4JIB-04DZNep
Primary Target(s) JMJD3 (KDM6B) & UTX (KDM6A)[17][19]Pan-JmjC inhibitor (including KDM4/5/6 families)S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor (indirectly inhibits most methyltransferases)[19]
Mechanism Competitive inhibitor of α-ketoglutarate cofactorBinds to the Fe(II) catalytic centerBroadly increases cellular SAH, a product feedback inhibitor of methyltransferases
Selectivity High for KDM6 familyBroad across JmjC demethylasesNon-selective for methyltransferases
Reported In Vivo Use Cancer xenografts, inflammation models[7][20][21][22]Cancer xenograftsCancer xenografts
Potential Advantage High target selectivity allows for clearer mechanistic conclusions.Broader epigenetic modulation may be effective in tumors not solely reliant on KDM6.Hits multiple epigenetic pathways simultaneously.
Potential Disadvantage May be ineffective if redundant demethylases (e.g., KDM4/5) compensate.Higher potential for off-target toxicity due to lack of selectivity.[5]High potential for toxicity; mechanism is indirect and complex.

Causality Behind Experimental Choices: A researcher would choose GSK-J4 when the primary hypothesis is centered specifically on the role of JMJD3/UTX in a disease process. Its selectivity provides a cleaner system to test this hypothesis. In contrast, if a broader, less targeted epigenetic reprogramming is desired, or if initial screens suggest GSK-J4 is ineffective, a pan-inhibitor like JIB-04 might be explored. DZNep is generally used as a broader tool to probe the general importance of methylation, but its lack of specificity makes it less suitable for targeted therapeutic development.

Conclusion

The journey from a compelling in vitro result to a validated in vivo effect is a cornerstone of translational research. This guide, using the JMJD3/UTX inhibitor GSK-J4 as an exemplar, has outlined the essential pillars of this process: establishing robust foundational data, making rational choices in model selection based on biological hypotheses, executing detailed and reproducible protocols, and critically comparing findings with available alternatives. The successful in vivo validation of GSK-J4 in models of cancer and inflammation demonstrates its potential as a therapeutic agent and underscores the power of targeting epigenetic regulators.[1][23][24] By adhering to these principles of scientific integrity and logical progression, researchers can effectively bridge the gap between benchtop discovery and potential clinical application.

References

  • The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. PubMed. Available at: [Link]

  • The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. PubMed Central. Available at: [Link]

  • GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed. Available at: [Link]

  • Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. International Institute of Anticancer Research. Available at: [Link]

  • UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development. Ovid. Available at: [Link]

  • GSK-J4 Inhibits Tumors in Lung Cancer Cells. Bioengineer.org. Available at: [Link]

  • Jmjd3 and UTX Play a Demethylase-Independent Role in Chromatin Remodeling to Regulate T-Box Family Member-Dependent Gene Expression. ResearchGate. Available at: [Link]

  • GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. NIH. Available at: [Link]

  • GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. MDPI. Available at: [Link]

  • Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. NIH. Available at: [Link]

  • The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. MDPI. Available at: [Link]

  • GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers. Available at: [Link]

  • Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device. PubMed. Available at: [Link]

  • Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX. ScienceDirect. Available at: [Link]

  • Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. NIH. Available at: [Link]

  • Targeting histone demethylases JMJD3 and UTX: selenium as a potential therapeutic agent for cervical cancer. NIH. Available at: [Link]

  • In Vitro Histone Demethylase Assays. PubMed. Available at: [Link]

  • Effects of GSK-J4 treatment on tumor growth in vivo. (a) Images of... ResearchGate. Available at: [Link]

  • Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers. Ivyspring. Available at: [Link]

  • Histone Demethylase Assays. Reaction Biology. Available at: [Link]

  • Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors. ResearchGate. Available at: [Link]

  • Histone Demethylase Assay. EpigenTek. Available at: [Link]

  • The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer. Frontiers. Available at: [Link]

  • The roles of histone demethylase UTX and JMJD3 (KDM6B) in cancers: Current progress and future perspectives. ResearchGate. Available at: [Link]

  • Development of a DIPG Orthotopic Model in Mice Using an Implantable Guide-Screw System. NIH. Available at: [Link]

  • Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. ResearchGate. Available at: [Link]

  • Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget. Available at: [Link]

  • In vitro histone demethylase assay. PubMed. Available at: [Link]

  • An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing. SciSpace. Available at: [Link]

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  • Translational Orthotopic Models of Glioblastoma Multiforme. JoVE. Available at: [Link]

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A Guide to the Reproducible Synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1-(Thiophene-2-carbonyl)-pyrrolidine-2-carboxylic acid, with a focus on ensuring experimental reproducibility. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters of the synthetic protocol, methods for rigorous characterization, and a comparative analysis with a structurally related compound to highlight key considerations for achieving consistent and reliable results.

Introduction: The Imperative of Reproducibility in Chemical Synthesis

In the realm of scientific research and drug development, the ability to consistently reproduce experimental results is the bedrock of progress. For medicinal chemists and process scientists, the synthesis of novel compounds is only the first step; ensuring that the synthesis is robust, reliable, and scalable is paramount. This compound, a molecule of interest for its potential applications in medicinal chemistry, presents a case study in the importance of controlled synthetic procedures. This guide will provide a detailed, self-validating protocol for its preparation and offer insights into the factors that govern the reproducibility of its synthesis.

Synthesis of this compound: A Detailed Protocol

The synthesis of the target compound is achieved through the acylation of L-proline with thiophene-2-carbonyl chloride. The Schotten-Baumann reaction is a well-established and reliable method for this transformation, offering good yields and straightforward purification under controlled conditions.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve L-Proline in 1M NaOH(aq) B Cool solution to 0-5 °C A->B D Add Thiophene-2-carbonyl chloride solution dropwise to the L-Proline solution B->D C Prepare solution of Thiophene-2-carbonyl chloride in an organic solvent (e.g., THF) C->D E Maintain pH at 9-10 with 1M NaOH(aq) D->E Monitor pH F Stir at room temperature for 2-4 hours E->F G Acidify the reaction mixture to pH 2-3 with 1M HCl(aq) F->G H Extract the product with Ethyl Acetate (3x) G->H I Wash the combined organic layers with brine H->I J Dry the organic layer over anhydrous Na2SO4 I->J K Filter and concentrate in vacuo J->K L Recrystallize the crude product from an appropriate solvent system (e.g., Ethyl Acetate/Hexane) K->L M Dry the purified product under vacuum L->M

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology
  • Preparation of L-Proline Solution: Dissolve L-proline (1 equivalent) in 1 M aqueous sodium hydroxide solution. The volume of the NaOH solution should be sufficient to fully dissolve the L-proline and maintain a stirrable mixture.

  • Cooling: Cool the L-proline solution to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Preparation of Acylating Agent: In a separate flask, dissolve thiophene-2-carbonyl chloride (1.1 equivalents) in a minimal amount of a water-miscible organic solvent such as tetrahydrofuran (THF). The use of an organic solvent aids in the controlled addition of the acyl chloride.

  • Acylation Reaction: Add the thiophene-2-carbonyl chloride solution dropwise to the cooled L-proline solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • pH Control: During the addition, monitor the pH of the reaction mixture and maintain it between 9 and 10 by the concurrent dropwise addition of 1 M aqueous sodium hydroxide. Maintaining a basic pH is critical for the reaction to proceed efficiently and to neutralize the hydrochloric acid byproduct.[1][2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure complete conversion.

  • Work-up:

    • Acidify the reaction mixture to a pH of 2-3 with 1 M hydrochloric acid. The product will precipitate out of the aqueous solution.

    • Extract the product into ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the purified this compound as a crystalline solid.

    • Dry the purified product under vacuum.

Characterization and Purity Assessment: A Cornerstone of Reproducibility

Thorough characterization of the synthesized product is non-negotiable for ensuring reproducibility. The following analytical techniques are recommended to confirm the identity and purity of this compound.

Analytical Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Characteristic peaks for the thiophene, pyrrolidine, and carboxylic acid protons. Integration should be consistent with the molecular structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H, amide C=O, and thiophene C-H and C=C bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity. The retention time can be used for quality control in subsequent batches.
Melting Point Purity assessment.A sharp and well-defined melting point range.

Comparative Analysis: this compound vs. N-Acetyl-L-proline

To better understand the factors influencing the reproducibility of the synthesis of our target compound, a comparison with a simpler, well-characterized analogue, N-Acetyl-L-proline, is instructive.

Parameter This compound N-Acetyl-L-proline Implications for Reproducibility
Acylating Agent Thiophene-2-carbonyl chlorideAcetic anhydride or Acetyl chlorideThiophene-2-carbonyl chloride is generally more reactive and moisture-sensitive than acetic anhydride, requiring more stringent control over reaction conditions to prevent hydrolysis and ensure consistent results.[3]
Reaction Conditions Schotten-Baumann (aqueous base)Often performed under anhydrous conditions or in aqueous bicarbonate.The two-phase Schotten-Baumann conditions for the thiophene derivative require careful pH control to ensure complete reaction and minimize side products. The synthesis of the acetyl derivative can be more forgiving in terms of pH management.
Purification Recrystallization from an organic solvent system.Can often be purified by recrystallization from water or aqueous ethanol.The higher lipophilicity of the thiophene derivative necessitates the use of organic solvents for extraction and purification, which may introduce variability depending on solvent purity and handling.
Stability of Starting Materials Thiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis.Acetic anhydride and acetyl chloride are also reactive but generally more common and with well-established handling procedures.The stability of the acylating agent is a critical factor. Inconsistent quality or improper handling of thiophene-2-carbonyl chloride can lead to lower yields and impurities.

Factors Influencing Reproducibility and Best Practices

Achieving high reproducibility in the synthesis of this compound hinges on the meticulous control of several key parameters.

Logical Relationship of Factors Affecting Reproducibility

cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_outcome Reproducible Outcome A Purity of L-Proline D Precise Temperature Control (0-5 °C) E Accurate pH Monitoring and Control (9-10) F Consistent Stirring Rate G Controlled Rate of Addition K Consistent Yield A->K B Freshness and Purity of Thiophene-2-carbonyl chloride B->K L High Purity B->L C Concentration of NaOH and HCl solutions C->K H Efficient Extraction I Thorough Drying of Organic Layer J Consistent Recrystallization Procedure D->K D->L E->K E->L F->K G->K H->K M Reliable Spectroscopic Data I->L J->L J->M

Caption: Key factors influencing the reproducibility of the synthesis.

Expertise & Experience in Practice:

  • Reagent Quality: The purity of starting materials is paramount. L-proline should be of high purity and dry. Thiophene-2-carbonyl chloride is moisture-sensitive and should be freshly prepared or purchased from a reliable supplier and handled under an inert atmosphere. The concentration of the acid and base solutions used for pH adjustment must be accurately known.

  • Temperature Control: The acylation reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride is critical to prevent the formation of side products and decomposition of the acylating agent.

  • pH Control: The pH of the reaction mixture directly influences the nucleophilicity of the proline amine and the stability of the acyl chloride. Inconsistent pH control can lead to incomplete reactions or hydrolysis of the product. The use of a calibrated pH meter is highly recommended over pH paper.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture, leading to a consistent reaction rate.

  • Work-up and Purification: The extraction and recrystallization steps must be performed consistently. The choice of solvents and the volumes used should be standardized to ensure reproducible yields and purity.

Conclusion

The reproducible synthesis of this compound is readily achievable through the careful application of the Schotten-Baumann reaction conditions detailed in this guide. By focusing on the quality of reagents, and meticulous control of reaction parameters such as temperature and pH, and employing a robust purification strategy, researchers can ensure the consistent production of high-purity material. The comparative analysis with N-acetyl-L-proline highlights the specific challenges associated with the reactivity of the acylating agent, reinforcing the need for rigorous experimental technique. Adherence to the principles outlined herein will not only lead to reliable results for this specific compound but also foster a culture of reproducibility in all synthetic endeavors.

References

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2019). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. [Link]

Sources

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